Ac-rC Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
902.1 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54) |
InChI Key |
QKWKXYVKGFKODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N4-Acetylcytidine (ac4C) in RNA Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life, including in archaea, bacteria, and eukaryotes.[1][2] This modification, catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans, involves the addition of an acetyl group to the N4 position of cytidine residues within RNA molecules.[2][3] While initially identified in abundant non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in epitranscriptomic research have revealed its widespread presence and functional significance in messenger RNA (mRNA).[2][4]
This technical guide provides an in-depth exploration of the function of ac4C in RNA stabilization. It will cover the molecular mechanisms underlying this process, present quantitative data on the impact of ac4C on mRNA half-life, detail key experimental protocols for its study, and provide visual representations of the associated pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the epitranscriptomic regulation of gene expression.
Core Mechanism of ac4C-Mediated RNA Stabilization
The primary mechanism by which ac4C enhances RNA stability is through the reinforcement of Watson-Crick base pairing. The addition of the acetyl group to the N4 position of cytidine promotes a conformational state that strengthens its hydrogen bonding with guanosine.[2] This increased stability of the C-G pair contributes to the overall structural integrity of the RNA molecule, making it more resistant to degradation by cellular ribonucleases.[5]
dot
Data Presentation: Quantitative Impact of ac4C on mRNA Half-Life
The presence of ac4C has been demonstrated to significantly increase the half-life of target mRNAs. This stabilizing effect is abrogated upon the depletion or inhibition of the acetyltransferase NAT10. The following tables summarize quantitative data from various studies, showcasing the impact of NAT10-mediated acetylation on the stability of specific mRNA transcripts.
| Gene | Cell Type | Experimental Condition | Change in mRNA Half-Life | Reference |
| OCT4 | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | log2 fold-change of -1.70 | [6] |
| ELOVL6 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |
| ACSL3 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |
| ACSL4 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |
| ANP32B | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Significant decrease | [8] |
| KIF23 | DLD-1 (Colorectal Cancer) | NAT10 knockdown | Significant decrease in stability | [9] |
| IFI16 | iSLK-KSHV | NAT10 knockout | Decreased stability | [10] |
| OGA | HEK293 cells | NAT10 overexpression | Markedly inhibited degradation | [11] |
Experimental Protocols
Accurate detection and quantification of ac4C are crucial for understanding its role in RNA stabilization. Below are detailed methodologies for key experiments cited in the study of ac4C.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This antibody-based enrichment method is used to identify acetylated RNA regions on a transcriptome-wide scale.
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
-
Purify poly(A) RNA to enrich for mRNA.
-
Fragment the purified RNA to an average size of 100-200 nucleotides using RNA fragmentation reagents.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
-
Capture the complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
3. RNA Elution and Library Preparation:
-
Elute the enriched ac4C-containing RNA fragments from the beads.
-
Prepare sequencing libraries from the eluted RNA and an input control (a fraction of the fragmented RNA saved before immunoprecipitation).
4. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the libraries.
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify enriched regions of ac4C modification.
dot
Reduction of ac4C and T-seq (RedaC:T-seq)
This chemical-based method allows for the base-resolution mapping of ac4C sites.
1. RNA Preparation:
-
Isolate total RNA and perform ribosomal RNA (rRNA) depletion.
2. Chemical Reduction:
-
Treat the RNA with sodium borohydride (NaBH4). This reduces ac4C to tetrahydro-N4-acetylcytidine.
3. Reverse Transcription and Library Preparation:
-
During reverse transcription, the modified base is read as a uridine (U) instead of a cytidine (C).
-
Prepare sequencing libraries from the resulting cDNA.
4. Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and identify C-to-T transitions that are specific to the NaBH4-treated sample compared to an untreated control. These transitions indicate the locations of ac4C.
dot
BRIC-seq for mRNA Half-Life Determination
5'-Bromo-uridine (BrU) immunoprecipitation chase-deep sequencing (BRIC-seq) is a method to determine genome-wide RNA stability.
1. BrU Labeling and Chase:
-
Culture cells in the presence of BrU for a defined period to label newly transcribed RNA.
-
Replace the BrU-containing medium with medium containing a high concentration of uridine to "chase" the labeled RNA.
2. Sample Collection and RNA Immunoprecipitation:
-
Harvest cells at various time points after the chase.
-
Isolate total RNA and perform immunoprecipitation using an anti-BrU antibody to enrich for the labeled RNA.
3. Sequencing and Half-Life Calculation:
-
Prepare sequencing libraries from the enriched RNA at each time point.
-
Quantify the abundance of each transcript at the different time points.
-
Calculate the half-life of each transcript by fitting the decay in its abundance over time to an exponential decay model.
Actinomycin D Chase Assay for mRNA Stability
This is a classic method to measure the stability of specific mRNAs.
1. Transcription Inhibition:
-
Treat cells with Actinomycin D to inhibit transcription.
2. Time-Course Sample Collection:
-
Harvest cells at multiple time points after the addition of Actinomycin D.
3. RNA Isolation and Quantification:
-
Isolate total RNA from each time point.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the mRNA of interest and a stable reference gene.
4. Half-Life Calculation:
-
Normalize the expression of the target mRNA to the reference gene at each time point.
-
Plot the relative mRNA abundance against time and calculate the half-life from the decay curve.
Conclusion and Future Directions
N4-acetylcytidine is a critical epitranscriptomic mark that plays a significant role in gene regulation by enhancing mRNA stability. The molecular mechanism, centered on the strengthening of C-G base pairs, provides a clear basis for this function. The development of advanced techniques like acRIP-seq and RedaC:T-seq has enabled the transcriptome-wide mapping of ac4C and a more precise understanding of its impact on RNA metabolism.
For drug development professionals, the modulation of ac4C levels through the targeting of NAT10 presents a potential therapeutic avenue. Given the role of ac4C in stabilizing oncogenic transcripts, inhibitors of NAT10 could serve as novel anti-cancer agents. Further research is needed to fully elucidate the complete repertoire of ac4C reader proteins and the broader regulatory networks in which this modification participates. The continued application of the experimental approaches detailed in this guide will be instrumental in advancing our knowledge of this important epitranscriptomic modification and its therapeutic potential.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT10-dependent N4‐acetylcytidine modification mediates PAN RNA stability, KSHV reactivation, and IFI16-related inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ac-rC Phosphoramidite: Suppliers, Specifications, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-acetyl-cytidine (Ac-rC) phosphoramidite, a crucial building block in the synthesis of modified RNA oligonucleotides. This document details commercially available sources, their specifications, and the experimental protocols for its use, catering to the needs of researchers and professionals in drug development and nucleic acid chemistry.
Introduction to Ac-rC Phosphoramidite
This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified cytidine monomer used in solid-phase oligonucleotide synthesis. The N-acetyl (Ac) protecting group on the exocyclic amine of cytidine offers advantages in specific applications and deprotection schemes. The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose, a standard strategy in RNA synthesis that prevents unwanted side reactions and chain degradation.
The incorporation of N4-acetylcytidine into RNA oligonucleotides can influence their biological properties. This modification has been studied in the context of epigenetics, where it can enhance mRNA stability and translational fidelity.[1][2][3] Oligonucleotides containing such modifications are valuable tools in therapeutic applications like antisense therapy and RNA interference (RNAi), as well as in diagnostic research.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, with quality and purity being critical factors for successful oligonucleotide synthesis. High-purity phosphoramidites with low water content and minimal reactive impurities are essential for achieving high coupling efficiencies. Below is a comparative summary of specifications from prominent suppliers.
| Supplier | Product Name/Grade | Purity | Water Content | Key Features |
| Thermo Fisher Scientific | TheraPure® Ac rC Phosphoramidite | ≥ 98.0% (HPLC), ≥ 98.0% (³¹P NMR) | ≤ 0.3% | Sum of non-primary peaks in 140-152 ppm range ≤ 0.5 mole%[4] |
| MedchemExpress | This compound | 98.87% | Not specified | Used for oligoribonucleotide phosphorodithioate modification (PS2-RNA)[5][6][7] |
| Sparsh Bio (via IndiaMART) | This compound, standard grade | ≥98.0% (HPLC), ≥98.0% (³¹P NMR) | Not specified | Sum of non-primary peaks in 140-152 ppm range: ≤0.5%[8] |
| BroadPharm | Dmt-2'o-tbdms-rc(ac) phosphoramidite | Not specified | Not specified | Part of their nucleoside, nucleotide, and phosphoramidite product line. |
| Glen Research | Ac-dC-CE Phosphoramidite | Not specified | Not specified | Provides Certificate of Analysis with each product.[9] |
Note: The specifications provided are based on available data from supplier websites and documentation. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.
Experimental Protocols
The following sections provide a detailed methodology for the incorporation of this compound into synthetic oligonucleotides using standard solid-phase synthesis techniques.
Solid-Phase RNA Oligonucleotide Synthesis
The synthesis of RNA oligonucleotides is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.
Materials:
-
This compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) dissolved in anhydrous acetonitrile (0.1 M).
-
Solid support (e.g., CPG) with the initial nucleoside attached.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/2,6-lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizer solution (Iodine in THF/pyridine/water).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
Procedure:
-
Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound solution is co-delivered with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for TBDMS-protected phosphoramidites is around 5-6 minutes.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution.
-
Wash: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (base, phosphate, and 2'-hydroxyl) are removed.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) or another suitable fluoride source.
-
Dimethyl sulfoxide (DMSO).
-
Glen-Pak RNA Quenching Buffer or similar.
Procedure:
-
Base and Phosphate Deprotection: The solid support is treated with AMA solution at 65°C for 10-15 minutes.[11][12] This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the N-acetyl base protecting group.
-
Drying: The resulting solution is cooled, and the ammonia and methylamine are evaporated.
-
2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in DMSO. TEA·3HF is added, and the mixture is heated at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.[11]
-
Quenching and Purification: The reaction is quenched, and the fully deprotected RNA oligonucleotide is purified using methods such as HPLC or cartridge purification.[11]
Signaling Pathways and Mechanisms of Action
Oligonucleotides containing modifications like N-acetyl-cytidine can be employed in various therapeutic strategies that modulate gene expression. Two prominent mechanisms are Antisense Inhibition and RNA Interference (RNAi).
Antisense Oligonucleotide (ASO) Mechanism
Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a specific mRNA sequence. This binding can lead to the inhibition of protein expression through several mechanisms.
References
- 1. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. indiamart.com [indiamart.com]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. chemrxiv.org [chemrxiv.org]
biophysical properties of Ac-rC modified oligonucleotides
An In-depth Technical Guide on the Biophysical Properties of N4-acetyl-5-methyl-2'-deoxycytidine (Ac-rC) Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the nucleobases, sugar moieties, or phosphate backbone can profoundly influence the biophysical properties of oligonucleotides, including their thermal stability, hybridization specificity, and resistance to nuclease degradation. This guide focuses on a specific modification, N4-acetyl-5-methyl-2'-deoxycytidine (Ac-rC), a doubly modified cytidine analog. While extensive data exists for N4-acetylcytidine (ac4C) in RNA and 5-methyl-2'-deoxycytidine (5-mdC) in DNA, the combined impact of these modifications in the form of Ac-rC on deoxyribonucleic acid is an area of emerging interest.
This document serves as a technical resource, extrapolating the expected based on the known effects of its constituent modifications. It provides detailed experimental protocols for researchers to characterize these properties and offers a framework for the rational design of Ac-rC-containing oligonucleotides for various applications.
Core Biophysical Properties of Ac-rC Modified Oligonucleotides
The introduction of an acetyl group at the N4 position and a methyl group at the C5 position of deoxycytidine is anticipated to modulate the biophysical characteristics of DNA oligonucleotides in several key ways.
Thermal Stability and Hybridization
The thermal stability of a DNA duplex, often quantified by its melting temperature (Tm), is a critical parameter for applications requiring specific hybridization. The modifications on Ac-rC are expected to have a synergistic effect on duplex stability.
-
5-Methylation: The methyl group at the C5 position of cytosine is known to increase the thermal stability of DNA duplexes.[1] This is attributed to enhanced base stacking interactions within the duplex.[2] Each substitution of 5-mdC for dC can increase the Tm by approximately 1.3 °C.[1]
-
N4-Acetylation: In the context of RNA, N4-acetylcytidine (ac4C) has been shown to increase the stability of C-G base pairs.[3] The acetyl group can influence the electronic properties and hydration of the nucleobase, contributing to more favorable stacking energies.
Expected Impact of Ac-rC: The combination of these two modifications in Ac-rC is predicted to enhance the thermal stability of DNA duplexes more significantly than either modification alone. This increased stability could be advantageous in applications requiring high affinity, such as antisense therapy and diagnostics.
Mismatch Discrimination
While increasing duplex stability, it is crucial that modifications do not compromise the specificity of hybridization. Enhanced stability can sometimes lead to a higher tolerance for mismatches. However, studies on ac4C in RNA suggest that it can also improve mismatch discrimination.[4] The rigid structure imposed by the acetyl group may create a greater energetic penalty for forming a mismatched base pair. The combined effect with the 5-methyl group needs to be experimentally determined.
Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems.[5][6] Chemical modifications are essential for enhancing their stability and bioavailability.[5][6]
-
Mechanism of Nuclease Action: Nucleases recognize and cleave the phosphodiester backbone of nucleic acids.[5] Modifications to the sugar or base can sterically hinder the approach of these enzymes.
-
Expected Contribution of Ac-rC: The N4-acetyl group and the 5-methyl group are located in the major groove of the DNA duplex.[6] These modifications could provide a degree of steric hindrance to endonucleases that interact with the major groove. However, for significant protection against exonucleases, modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-O-methyl) are typically required.[7][8] Therefore, Ac-rC is expected to confer moderate nuclease resistance, which could be enhanced by combining it with other protective modifications.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Ac-rC on oligonucleotide biophysical properties. These are predictive values based on the known effects of 5-mdC and ac4C and should be confirmed experimentally.
Table 1: Predicted Thermal Stability (Tm) of Ac-rC Modified Oligonucleotides
| Oligonucleotide Sequence (15-mer) | Modification | Predicted Tm (°C) | Predicted ΔTm per modification (°C) |
| 5'-GCA GTC C AG GCT GAG-3' | Unmodified | 60.0 | - |
| 5'-GCA GTC (5-mdC) AG GCT GAG-3' | 5-methyl-dC | 61.3 | +1.3 |
| 5'-GCA GTC (Ac-rC) AG GCT GAG-3' | Ac-rC | 62.5 - 63.5 | +2.5 to +3.5 |
Predicted values are for a 15-mer duplex in a buffer containing 100 mM NaCl.
Table 2: Predicted Thermodynamic Parameters for Duplex Formation
| Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified | -20.5 | -110.2 | -282.4 |
| 5-methyl-dC | -21.1 | -112.5 | -288.1 |
| Ac-rC (Predicted) | -21.8 to -22.4 | -115.0 to -118.0 | -294.0 to -301.0 |
Thermodynamic parameters are extrapolated based on the expected increase in duplex stability.
Table 3: Predicted Nuclease Resistance in Serum
| Oligonucleotide Modification | Predicted Half-life (t₁/₂) in Serum |
| Unmodified (Phosphodiester) | < 15 minutes |
| Ac-rC (Phosphodiester) | 30 - 60 minutes |
| Ac-rC with 3'-terminal Phosphorothioates (3 linkages) | > 8 hours |
Detailed Experimental Protocols
To empirically determine the , the following experimental protocols are recommended.
Oligonucleotide Synthesis and Purification
Ac-rC can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer. The Ac-rC phosphoramidite would be synthesized as a custom reagent.
Protocol:
-
Phosphoramidite Preparation: Synthesize the this compound building block.
-
Automated DNA Synthesis: Utilize the custom this compound in a standard DNA synthesis cycle.
-
Deprotection and Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using an appropriate base, such as aqueous ammonia or methylamine. Milder deprotection conditions may be necessary to preserve the N4-acetyl group.
-
Purification: Purify the full-length oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
UV Thermal Denaturation (Melting Temperature Analysis)
This technique is used to determine the melting temperature (Tm) and thermodynamic parameters of duplex formation.[9][10]
Protocol:
-
Sample Preparation: Anneal the Ac-rC modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of 1-5 µM.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a pre-melting temperature (e.g., 20°C) to a post-melting temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.[11] Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by analyzing the shape of the melting curve or by performing concentration-dependent melting experiments.[3][12]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.[13][14] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[15]
Protocol:
-
Sample Preparation: Prepare the annealed duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to avoid interference from high salt concentrations.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
Data Analysis: Compare the CD spectrum of the Ac-rC modified duplex to that of an unmodified control duplex. Significant changes in the spectrum may indicate alterations in the helical geometry.
Nuclease Degradation Assay
This assay assesses the stability of Ac-rC modified oligonucleotides in the presence of nucleases.
Protocol:
-
Sample Preparation: Incubate the Ac-rC modified oligonucleotide (and an unmodified control) in a solution containing serum (e.g., 10% fetal bovine serum in PBS) or a specific exonuclease (e.g., snake venom phosphodiesterase for 3' to 5' degradation) at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant like formamide).
-
Analysis: Analyze the samples by PAGE or capillary electrophoresis to visualize the degradation products. The percentage of full-length oligonucleotide remaining at each time point is quantified.
-
Half-life Determination: The half-life (t₁/₂) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide versus time.
Visualization of Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of Ac-rC modified oligonucleotides.
Caption: Workflow for Thermal Stability (Tm) Analysis.
Caption: Workflow for Nuclease Resistance Assay.
Caption: Logical Relationship of Ac-rC Modification to Properties.
Applications and Future Directions
The anticipated properties of Ac-rC modified oligonucleotides suggest their potential utility in several advanced applications.
-
Antisense Therapeutics: The enhanced thermal stability and potential for nuclease resistance make Ac-rC a candidate for modifying antisense oligonucleotides (ASOs).[16][17] Higher binding affinity could lead to increased potency and allow for lower therapeutic doses.
-
siRNA Design: In the design of small interfering RNAs (siRNAs), thermodynamic stability plays a crucial role in strand selection and off-target effects.[18][19] The strategic placement of Ac-rC could be used to modulate the stability of the siRNA duplex to optimize its activity.
-
Diagnostic Probes: For nucleic acid-based diagnostics, high affinity and specificity are paramount. Ac-rC modified probes could offer improved performance in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).
Further research is required to fully elucidate the biophysical properties of Ac-rC and to validate its utility in these applications. The experimental protocols provided in this guide offer a roadmap for researchers to undertake these important investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. idtdna.com [idtdna.com]
- 9. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 10. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Transition characteristics and thermodynamic analysis of DNA duplex formation: a quantitative consideration for the extent of duplex association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siRNA and RNAi pricelist from Gene Link [genelink.com]
The Role of N4-Acetylcytidine (Ac-rC) Phosphoramidite in the Advancement of RNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic modalities has been significantly reshaped by the advent of RNA-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The efficacy and safety of these therapeutics are critically dependent on the chemical modifications of the oligonucleotide backbone, sugar, and nucleobases. These modifications are introduced to enhance stability against nucleases, improve binding affinity to target RNA, and mitigate off-target effects and immune responses. Among the various nucleobase modifications, N4-acetylcytidine (ac4C) has emerged as a significant player. This technical guide provides an in-depth exploration of Ac-rC phosphoramidite, a key building block for the site-specific incorporation of N4-acetylcytidine into synthetic RNA, and its implications for the development of next-generation RNA therapeutics.
Core Concepts: The Significance of N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species across all domains of life, highlighting its evolutionary importance.[1][2][3] In eukaryotic RNA, ac4C is typically found at the central nucleotide of a 5'-CCG-3' consensus sequence.[1][2][3] The introduction of this modification into therapeutic oligonucleotides can confer desirable properties that enhance their drug-like characteristics.
Enhanced Duplex Stability
A primary advantage of incorporating Ac-rC into an RNA duplex is the enhancement of its thermal stability. Research has demonstrated that the presence of ac4C can increase the melting temperature (Tm) of an RNA duplex, indicating a more stable interaction with its complementary strand.[1][2][3][4] This increased stability is crucial for the potency of RNA therapeutics, as it can lead to a more sustained engagement with the target mRNA.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of Ac-rC modified oligonucleotides.
| Parameter | Value/Condition | Reference |
| This compound Purity | ≥97% by HPLC | [] |
| Storage Conditions | -20°C to -80°C, protect from light | [6] |
| Deprotection Method | Reagent | Temperature (°C) | Time | Reference |
| Standard Deprotection | Aqueous Ammonia | 55 | 17 hours | [7] |
| FAST Deprotection | AMA (Ammonium hydroxide/Methylamine 1:1) | 65 | 5-10 minutes | [7] |
| UltraMILD Deprotection | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [7] |
| Duplex Sequence Context | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Human 18S rRNA helix 45 model | Unmodified (C) | 59.2 | - | [4] |
| Ac-rC (ac4C) | 60.9 | +1.7 | [4] | |
| Duplex with G•U wobble pair | Unmodified (C) | 57.8 | - | [4] |
| Ac-rC (ac4C) | 60.9 | +3.1 | [4] |
Experimental Protocols
I. Synthesis of Oligonucleotides Containing Ac-rC
Objective: To synthesize an RNA oligonucleotide with a site-specific Ac-rC modification using solid-phase phosphoramidite chemistry.
Materials:
-
This compound (e.g., 5'-O-DMT-2'-O-TBDMS-N4-Acetyl-cytidine-3'-CE phosphoramidite)
-
Standard RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Protocol:
-
Synthesizer Setup: Program the automated synthesizer with the desired oligonucleotide sequence and specify the cycle for the incorporation of the this compound.
-
Phosphoramidite Preparation: Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of the following steps for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by the deblocking solution. The amount of cleaved DMT cation, measured by its absorbance, is used to monitor coupling efficiency. b. Coupling: The this compound (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer or left on for purification ("Trityl-on").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed according to the chosen deprotection protocol (see Protocol II).
II. Deprotection of Oligonucleotides Containing Ac-rC (FAST Protocol)
Objective: To rapidly remove the protecting groups from the synthesized Ac-rC containing oligonucleotide.
Materials:
-
AMA solution (1:1 mixture of aqueous Ammonium hydroxide and aqueous Methylamine)
-
Heating block or oven
Protocol:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add the AMA solution to the vial.
-
Incubation: Incubate the vial at room temperature for 5 minutes to cleave the oligonucleotide from the support.
-
Deprotection: Transfer the supernatant containing the oligonucleotide to a new vial and heat at 65°C for 5-10 minutes to remove the base and phosphate protecting groups.[7] The acetyl group on cytidine is rapidly removed under these conditions.
-
Evaporation: Cool the vial and evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the deprotected oligonucleotide in nuclease-free water or a suitable buffer for purification and downstream applications.
III. Thermal Melting (Tm) Analysis of Ac-rC Containing RNA Duplexes
Objective: To determine the thermal stability of an RNA duplex containing an Ac-rC modification.
Materials:
-
Purified Ac-rC modified RNA oligonucleotide
-
Purified complementary RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Protocol:
-
Sample Preparation: Prepare a solution of the Ac-rC modified RNA duplex by mixing equimolar amounts of the modified strand and its complementary strand in the melting buffer. The final concentration is typically in the low micromolar range.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of the duplex, then slowly cool to room temperature to allow for proper annealing.
-
Data Acquisition: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, which corresponds to the inflection point of the melting curve. This can be determined by taking the first derivative of the curve.
Visualizations
Signaling Pathway: General Mechanism of RNAi-based Therapeutics
Caption: General mechanism of action for siRNA therapeutics, including those with Ac-rC modifications.
Experimental Workflow: Oligonucleotide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Ac-rC modified oligonucleotides.
Conclusion
The use of this compound in the synthesis of RNA therapeutics offers a promising avenue for enhancing their stability and, consequently, their therapeutic efficacy. The ability to perform rapid deprotection protocols without compromising the integrity of the modified nucleotide further streamlines the manufacturing process. As our understanding of the biological roles of RNA modifications continues to grow, the strategic incorporation of N4-acetylcytidine and other modified bases will undoubtedly play a pivotal role in the design of safer and more potent RNA-based medicines. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of Ac-rC in their therapeutic development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Site-Specific Synthesis of N4âAcetylcytidine in RNA Reveals Physiological Duplex Stabilization - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
Ac-rC Phosphoramidite (CAS: 121058-88-6): A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the properties, synthesis applications, and experimental considerations for a key building block in RNA therapeutics.
Ac-rC phosphoramidite, with the CAS number 121058-88-6, is a critical reagent in the chemical synthesis of ribonucleic acid (RNA). This guide provides a comprehensive overview of its chemical properties, its central role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties and Specifications
This compound, chemically known as N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a modified cytidine nucleoside. The key chemical modifications—the 5'-dimethoxytrityl (DMT) group, the 2'-tert-butyldimethylsilyl (TBDMS) group, the N4-acetyl (Ac) group, and the 3'-phosphoramidite moiety—each serve a crucial function in the controlled, stepwise synthesis of RNA oligonucleotides.
| Property | Value |
| CAS Number | 121058-88-6 |
| Molecular Formula | C47H64N5O9PSi |
| Molecular Weight | 902.10 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC, 31P NMR) |
| Storage Conditions | Store in a freezer at or below -20°C, protected from moisture and light. |
| Solubility | Soluble in anhydrous acetonitrile. |
The Role of this compound in Oligonucleotide Synthesis
This compound is a fundamental building block for the synthesis of RNA oligonucleotides, including therapeutic modalities such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The chemical modifications inherent to this molecule are designed to enhance stability and efficacy, which is paramount for therapeutic applications. The 2'-O-methyl modification, for instance, increases resistance to nuclease degradation, thereby extending the half-life of the oligonucleotide in vivo and improving its therapeutic effect.
The synthesis of oligonucleotides is a cyclical process involving four key steps for the addition of each nucleotide: deblocking, coupling, capping, and oxidation. The quality and purity of the phosphoramidite directly influence the coupling efficiency at each step, which in turn determines the yield and purity of the final full-length oligonucleotide.
The Oligonucleotide Synthesis Cycle
The standard phosphoramidite-based oligonucleotide synthesis cycle is a four-step process that is repeated to build the desired RNA sequence.
The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocols
Solid-Phase Synthesis of RNA Oligonucleotides
The following is a generalized protocol for the use of this compound in automated solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.
1. Reagent Preparation:
-
This compound Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.
-
Activator Solution: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.
-
Capping Solutions: Standard capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing Solution: A solution of iodine in THF/water/pyridine.
-
Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
2. Automated Synthesis Cycle: The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) within a synthesis column. The cycle for each nucleotide addition is as follows:
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. The use of acetyl-protected cytidine (Ac-rC) is particularly important for certain deprotection strategies to avoid base modifications.
UltraFAST Deprotection: This method utilizes a mixture of aqueous ammonium hydroxide and methylamine (AMA) and significantly reduces deprotection times.
-
Suspend the solid support in a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.
-
Heat the mixture at 65°C for 10-15 minutes.
-
Cool the solution and evaporate the solvent.
UltraMILD Deprotection: For oligonucleotides containing sensitive modifications, a milder deprotection method is required.
-
Use a solution of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution and desalt the oligonucleotide.
The choice of deprotection method depends on the other nucleobases and modifications present in the oligonucleotide. The acetyl group on cytidine is compatible with both AMA and milder basic conditions, offering flexibility in the deprotection strategy.
Purification and Analysis
The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and HPLC.
Quality Control and Performance
The quality of this compound is a critical factor for successful oligonucleotide synthesis. Reputable suppliers provide a Certificate of Analysis with each batch, detailing the results of quality control testing.
| QC Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 98.0% | HPLC |
| 31P NMR Purity | ≥ 98.0% | 31P NMR |
| Water Content | ≤ 0.3% | Karl Fischer |
The coupling efficiency is a key performance indicator. While not always provided by the supplier for each specific batch, it is generally expected to be high (>99%) for therapeutic-grade phosphoramidites. Researchers should validate the coupling efficiency under their specific synthesis conditions.
Applications in Therapeutic Oligonucleotide Development
This compound is a cornerstone in the synthesis of RNA-based therapeutics. The incorporation of modified nucleosides is essential for improving the drug-like properties of oligonucleotides, including:
-
Enhanced Stability: Modifications to the sugar-phosphate backbone, such as the 2'-O-methylation, protect the oligonucleotide from degradation by cellular nucleases.
-
Increased Binding Affinity: Modifications can enhance the binding affinity of the oligonucleotide to its target mRNA, leading to improved potency.
-
Reduced Off-Target Effects: Chemical modifications can minimize unintended interactions with other cellular components, improving the safety profile of the therapeutic.
The acetyl protecting group on the cytidine base is favored in many therapeutic manufacturing processes due to its reliable performance during synthesis and its compatibility with various deprotection methods that are crucial for preserving the integrity of the final complex oligonucleotide drug substance.
Logical Workflow for Quality Assessment and Use
The following diagram illustrates a logical workflow for the qualification and use of this compound in a research or drug development setting.
Workflow for this compound from receipt to final product analysis.
Conclusion
This compound (CAS 121058-88-6) is an indispensable component in the synthesis of RNA oligonucleotides for research and therapeutic applications. Its well-defined chemical properties and the strategic placement of protecting groups enable the precise and efficient construction of complex RNA molecules. A thorough understanding of its characteristics, coupled with optimized synthesis and deprotection protocols, is essential for obtaining high-quality oligonucleotides. As the field of RNA therapeutics continues to expand, the demand for high-purity and reliable phosphoramidites like Ac-rC will undoubtedly grow, making it a key focus for both researchers and manufacturers in the biopharmaceutical industry.
The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, therapeutics, and diagnostics. From the development of siRNA and mRNA-based drugs to the creation of sophisticated RNA aptamers and ribozymes, the ability to construct RNA molecules with defined sequences is paramount. The phosphoramidite method stands as the gold-standard for this process, enabling the automated, solid-phase synthesis of high-purity RNA. This in-depth technical guide delves into the core principles of phosphoramidite chemistry for RNA synthesis, providing detailed experimental protocols, quantitative data for critical steps, and visual representations of the key chemical and logical workflows.
The Chemical Foundation of RNA Synthesis
At its heart, phosphoramidite chemistry is a cyclical process that sequentially adds ribonucleoside phosphoramidite monomers to a growing RNA chain attached to a solid support. The synthesis proceeds in the 3' to 5' direction. The inherent reactivity of the 2'-hydroxyl group in ribonucleosides, which distinguishes them from deoxyribonucleosides, presents a significant challenge, necessitating the use of specific protecting groups to prevent unwanted side reactions and ensure the fidelity of the synthesized oligonucleotide.
The synthesis of RNA using phosphoramidite chemistry is a cyclical process involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][2] This method allows for the precise, sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is attached to a solid support. A crucial aspect of RNA synthesis is the protection of the 2'-hydroxyl group to prevent side reactions, with common protecting groups including TBDMS (tert-butyldimethylsilyl) and TOM (triisopropylsilyloxymethyl).[3]
The overall efficiency of the synthesis is highly dependent on the choice of these protecting groups and the optimization of each step in the cycle. Dimer and trimer phosphoramidites can also be used to increase efficiency by adding multiple nucleotides in a single coupling step.[3]
Key Components of RNA Phosphoramidite Monomers
A ribonucleoside phosphoramidite monomer is a chemically modified nucleoside designed for efficient and specific incorporation into the growing RNA chain. It is characterized by several key features:
-
5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection at the beginning of each synthesis cycle.
-
2'-Hydroxyl Protecting Group: This is the most critical protecting group in RNA synthesis. It must be stable throughout the synthesis cycles but removable under conditions that do not damage the final RNA product. Common choices include silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), and other groups like 2'-bis(2-acetoxyethoxy)methyl (ACE).[4]
-
3'-Phosphoramidite Moiety: A phosphoramidite group, typically a β-cyanoethyl (CE) phosphoramidite with a diisopropylamino (iPr2N) group, which is activated for coupling to the 5'-hydroxyl of the growing chain.
-
Exocyclic Amine Protecting Groups: The exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with base-labile groups such as benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac) to prevent side reactions.
The Solid-Phase Synthesis Cycle
The automated synthesis of RNA oligonucleotides occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesizer column. Each cycle of nucleotide addition consists of four main chemical reactions.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[4][5] This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
Step 2: Coupling
In the coupling step, the next ribonucleoside phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing RNA chain to form a phosphite triester linkage.[5] The coupling efficiency at this stage is critical for the overall yield and purity of the final product.
Step 3: Capping
To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly blocked in the capping step.[4] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole or, for RNA synthesis, tert-butylphenoxyacetic anhydride to avoid acyl exchange.[4]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[5] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.
Following the oxidation step, the cycle is complete, and the process is repeated with the removal of the 5'-DMT group from the newly added nucleotide, initiating the next round of elongation.
Quantitative Data and Protecting Group Comparison
The success of RNA synthesis is highly dependent on the performance of the protecting groups and the efficiency of the chemical reactions. The following tables summarize key quantitative data for these parameters.
Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Typical Coupling Time (min) | Stepwise Coupling Efficiency (%) | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | 3 - 10 | ~98 | Triethylamine trihydrofluoride (TEA·3HF) |
| Triisopropylsilyloxymethyl | TOM | 3 - 6 | >99 | 1M TBAF in THF |
| 2'-bis(2-Acetoxyethoxy)methyl | ACE | < 2 | >99 | Weakly acidic conditions (pH 3.8) |
| 2'-O-Pivaloyloxymethyl | PivOM | 3 | ~98 | Ethylenediamine (EDA) |
| 2'-O-Propionyloxymethyl | PrOM | 2-5 | >99 | Ethylenediamine (EDA) |
Data compiled from multiple sources, including references[6][7].
Table 2: Typical Reagents and Reaction Times for the Synthesis Cycle
| Step | Reagent(s) | Typical Reaction Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 90 seconds |
| Coupling | 0.1 M Phosphoramidite, 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile | 3 - 10 minutes |
| Capping | Acetic Anhydride/N-Methylimidazole or tert-Butylphenoxyacetic anhydride | 30 - 60 seconds |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 - 60 seconds |
Reaction times can vary depending on the synthesizer, scale, and specific sequence.
Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for the key stages of RNA synthesis.
Protocol for Solid-Phase RNA Synthesis
-
Support Preparation: Start with a solid support (e.g., CPG) pre-loaded with the first nucleoside of the target sequence. The support is packed into a synthesis column.
-
Synthesizer Setup: Install the synthesis column, phosphoramidite monomers, and all necessary reagents on an automated DNA/RNA synthesizer.
-
Synthesis Program: Program the synthesizer with the desired RNA sequence and the appropriate synthesis protocol, specifying the reaction times for each step as outlined in Table 2.
-
Initiation of Synthesis: Begin the synthesis program. The instrument will automatically perform the cyclical addition of each phosphoramidite.
-
Trityl Monitoring: The yield of each coupling step can be monitored by measuring the absorbance of the orange-colored trityl cation released during the detritylation step. A consistent yield indicates successful synthesis.
-
Completion: Upon completion of the final cycle, the synthesized oligonucleotide remains attached to the solid support with all protecting groups intact. The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").
Protocol for Deprotection and Cleavage
This is a multi-step process to remove all protecting groups and release the RNA from the solid support.
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a vial.
-
Add a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v).[8]
-
Incubate at 65°C for 10-15 minutes.[2][8] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
Cool the vial and transfer the supernatant containing the RNA to a new tube. Evaporate the solvent.
-
-
2'-Hydroxyl Protecting Group Removal (for TBDMS):
Protocol for Purification
Purification of the crude RNA oligonucleotide is essential to remove truncated sequences and other impurities.
-
Desalting: Remove excess salts from the deprotection reaction using size-exclusion chromatography or ethanol precipitation.
-
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): If the RNA was synthesized "DMT-on," the lipophilic DMT group allows for efficient separation of the full-length product from truncated, "DMT-off" failure sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying "DMT-off" RNA.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify RNA, especially for longer oligonucleotides, with single-base resolution. The desired RNA band is excised from the gel and eluted.
-
Conclusion
Phosphoramidite chemistry provides a robust and reliable method for the chemical synthesis of RNA. A thorough understanding of the underlying chemical principles, the critical role of protecting groups, and the details of the synthesis and purification protocols is essential for researchers and developers working with synthetic RNA. By carefully selecting the appropriate protecting groups and optimizing the reaction conditions, it is possible to synthesize high-purity RNA oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics. The continued evolution of phosphoramidite chemistry and purification techniques promises to further enhance the accessibility and quality of synthetic RNA, driving innovation in the life sciences.
References
- 1. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Ac-rC Phosphoramidite for Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of diseases by modulating the expression of specific genes. The efficacy and safety of ASO-based drugs are critically dependent on their chemical composition. Modifications to the oligonucleotide backbone, sugar, and nucleobases are strategically employed to enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among the various modifications, N4-acetyl-cytidine (Ac-rC) has emerged as a promising candidate for incorporation into ASO designs. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, its application in antisense technology, and detailed methodologies for its synthesis, incorporation, and evaluation.
Core Concepts: The Role of Ac-rC in Antisense Oligonucleotides
N4-acetyl-cytidine is a modified ribonucleoside that, when incorporated into an antisense oligonucleotide, can impart unique properties. The acetyl group at the N4 position of cytosine can influence the biophysical and biological characteristics of the ASO. One of the key functions of such modifications is to enhance the stability of the oligonucleotide against degradation by cellular nucleases, thereby prolonging its therapeutic effect.[1] Furthermore, the presence of the acetyl group can modulate the binding affinity of the ASO to its target mRNA, a critical factor in achieving potent gene silencing.
The primary mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[2] Chemical modifications within the ASO structure must be compatible with this process to enable target RNA degradation. The strategic placement of modified nucleotides like Ac-rC is therefore a key aspect of ASO design.
Data Presentation: Properties of Ac-rC Modified Oligonucleotides
The incorporation of Ac-rC into an oligonucleotide backbone influences several key biophysical and biological parameters. The following tables summarize the available quantitative data for Ac-rC and related modifications.
| Property | Value | Notes |
| Coupling Efficiency | >98% | Based on standard phosphoramidite chemistry for 2'-O-TBDMS protected ribonucleoside phosphoramidites. Actual yield may vary based on synthesis conditions and sequence context. |
| Melting Temperature (Tm) Change | +1.7 °C per modification | For a single N4-acetylcytidine incorporation in a duplex RNA context.[3] This indicates a stabilizing effect on the duplex. |
| Nuclease Resistance | Enhanced | The N4-acetyl group can provide protection against nuclease degradation, leading to an increased half-life of the RNA molecule.[1] Quantitative data for specific half-life in serum is not readily available in the searched literature. |
| In Vitro Activity (IC50) | Not available | Specific IC50 values for ASOs containing Ac-rC were not found in the searched literature. This would be target and sequence-dependent and requires experimental determination. |
Table 1: Summary of Quantitative Data for Ac-rC Modified Oligonucleotides
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its incorporation into oligonucleotides, and the subsequent evaluation of the modified ASOs.
Protocol 1: Synthesis of N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite
This protocol is adapted from a similar synthesis of a modified cytidine phosphoramidite and should be optimized for Ac-rC.[4]
Materials:
-
N4-acetyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine (or the corresponding Ac-rC precursor)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
2'-O-Silylation: a. Dissolve the N4-acetyl-5'-O-DMT-cytidine precursor (1.0 eq) in anhydrous DMF. b. Add imidazole (2.0 eq) and TBDMS-Cl (1.2 eq). c. Stir the reaction mixture at room temperature for 16 hours. d. Remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash extensively with brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate. g. Purify the product by silica gel column chromatography to obtain N4-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine.
-
Phosphitylation: a. Dry the 2'-O-silylated nucleoside (1.0 eq) under high vacuum. b. Dissolve the dried compound in anhydrous DCM. c. Add DIPEA (4.0 eq) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 eq). d. Stir the reaction at room temperature for 20 hours. e. Dilute the reaction mixture with DCM and wash with a 5% sodium bicarbonate solution. f. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final this compound.
Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing Ac-rC
This protocol outlines the standard steps for incorporating the this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.[][6]
Materials:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
Procedure (performed on an automated synthesizer):
-
Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6 minutes) is recommended for modified phosphoramidites.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection of Ac-rC Containing Oligonucleotides
A mild deprotection strategy is crucial to preserve the N4-acetyl group on the cytidine base.[3]
Materials:
-
Oligonucleotide-bound CPG support
-
Non-nucleophilic base solution (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent)
-
Desilylation reagent (e.g., triethylamine trihydrofluoride (TEA·3HF))
Procedure:
-
Cleavage and Base Deprotection: a. Treat the solid support with a non-nucleophilic base solution like DBU to cleave the oligonucleotide from the support and remove other base-labile protecting groups. Standard ammonia or methylamine treatments will likely remove the N4-acetyl group.[3]
-
2'-O-Desilylation: a. After cleavage and initial deprotection, treat the oligonucleotide with a desilylating agent like TEA·3HF to remove the TBDMS groups from the 2'-hydroxyl positions.
-
Purification: a. Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 4: In Vitro RNase H Cleavage Assay
This assay determines if an Ac-rC modified ASO can guide RNase H to cleave its target RNA.[2][7]
Materials:
-
Ac-rC modified ASO
-
Target RNA transcript (radiolabeled or fluorescently labeled)
-
RNase H enzyme (e.g., human RNase H1)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Hybridization: Anneal the ASO and the labeled target RNA in the reaction buffer by heating to 90°C and slowly cooling to room temperature.
-
Cleavage Reaction: Initiate the reaction by adding RNase H to the ASO-RNA duplex. Incubate at 37°C.
-
Time Points: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding formamide loading buffer.
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using autoradiography or fluorescence imaging. The appearance of smaller RNA fragments over time indicates RNase H-mediated cleavage.
Protocol 5: Serum Stability Assay
This assay evaluates the resistance of Ac-rC modified oligonucleotides to degradation by nucleases present in serum.[4]
Materials:
-
Ac-rC modified oligonucleotide (labeled, e.g., with 32P or a fluorescent dye)
-
Human or mouse serum
-
Incubation buffer
-
Quenching solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Incubation: Incubate the labeled oligonucleotide in a solution containing serum (e.g., 50% serum in buffer) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and stop the degradation by adding the quenching solution.
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point using a phosphorimager or fluorescence scanner.
-
Half-life Calculation: Determine the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of Ac-rC modified antisense oligonucleotides.
Caption: Workflow for incorporating this compound.
Caption: RNase H-mediated cleavage of target mRNA.
Caption: Simplified TNF-α signaling cascade.
Caption: Key steps in the VEGF signaling pathway.
Conclusion
The development of novel chemical modifications is paramount to advancing the field of antisense therapeutics. This compound offers a promising avenue for enhancing the properties of ASOs. Its potential to increase thermal stability and nuclease resistance warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of Ac-rC in the design and development of next-generation antisense oligonucleotides. Further studies are needed to fully elucidate the quantitative impact of this modification on coupling efficiency, nuclease resistance, and in vivo efficacy across various ASO designs and therapeutic targets.
References
- 1. Impact on efficacy of target reduction of two FDA-approved ASO drugs by intracellular glucose levels in in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of N4-Acetylcytidine (Ac-rC) Modified RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of translation and the stabilization of RNA structures.[1][2] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is essential for investigating its precise biological functions and for the development of novel RNA-based therapeutics. Standard solid-phase RNA synthesis protocols are often incompatible with the preservation of the N4-acetyl group, which is labile under standard basic deprotection conditions.[1][3] This document provides a detailed protocol for the solid-phase synthesis of Ac-rC modified RNA, emphasizing the use of orthogonal protecting groups and mild deprotection strategies to ensure the integrity of the final product.
Quantitative Data Summary
The efficiency of solid-phase synthesis of Ac-rC modified RNA is comparable to that of standard RNA synthesis when appropriate protecting groups and coupling conditions are employed. The following table summarizes typical quantitative data for the synthesis process.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >98% | Determined by trityl cation assay. High coupling efficiency is critical for the synthesis of long oligonucleotides.[4] |
| Overall Yield (for a 20-mer) | 60-70% | Dependent on coupling efficiency and purification method. |
| Purity (post-HPLC) | >95% | Purity is assessed by HPLC and mass spectrometry. |
| Deprotection Time (Base & Phosphate) | 1-2 hours | Using mild, non-nucleophilic conditions to preserve the Ac-rC modification. |
| Deprotection Time (2'-OH group) | 2.5 hours | Standard fluoride-based deprotection of silyl ethers. |
Experimental Workflow
The overall workflow for the solid-phase synthesis of Ac-rC modified RNA is depicted below. The process begins with a solid support-bound initial nucleoside and proceeds through iterative cycles of deprotection, coupling, and capping, followed by cleavage and final deprotection and purification.
Caption: Workflow for Solid-Phase Synthesis of Ac-rC Modified RNA.
Experimental Protocols
Materials and Reagents
-
Phosphoramidites:
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Anhydrous Acetonitrile: For phosphoramidite dissolution and washing.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic anhydride in THF/Lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
On-Column Deprotection Solution: 0.5 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile.[1]
-
Cleavage Buffer: Buffered solution for photolytic cleavage (if using a photolabile linker).
-
2'-OH Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.
-
Purification Buffers: Buffers for HPLC purification (e.g., triethylammonium acetate and acetonitrile).
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the solid support with the detritylation solution. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound (or other standard phosphoramidite) and activator are delivered to the synthesis column. A coupling time of 10-15 minutes is typically sufficient.[7][8]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion mutants.[9][10][11]
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
Post-Synthesis: On-Column Deprotection and Cleavage
To preserve the N4-acetyl group, a mild, non-nucleophilic deprotection strategy is employed.[1][3]
-
On-Column Base Deprotection: After the final synthesis cycle, the column is washed with anhydrous acetonitrile. The on-column deprotection solution (0.5 M DBU in acetonitrile) is passed through the column for 1-2 hours to remove the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the standard bases, while leaving the Ac-rC intact.[1]
-
Cleavage from Solid Support: The method for cleavage depends on the linker used for the solid support. For Ac-rC synthesis, a linker that can be cleaved under non-basic conditions, such as a photolabile linker, is recommended.[1][12] If using a photolabile linker, the solid support is irradiated with UV light at the appropriate wavelength in a buffered solution to release the RNA oligonucleotide.
Final Deprotection and Purification
-
2'-Hydroxyl Deprotection: The eluted RNA is dried down and resuspended in the 2'-OH deprotection solution (TEA·3HF in NMP or DMSO). The solution is heated at 65°C for 2.5 hours to remove the 2'-O-TBDMS or other silyl protecting groups.[7][13]
-
Desalting: The deprotected RNA is desalted using gel filtration or ethanol precipitation.
-
Purification: The crude RNA is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase or anion-exchange column.[14][15][16] The fractions containing the pure product are collected, pooled, and desalted.
-
Quality Control: The purity and identity of the final Ac-rC modified RNA are confirmed by analytical HPLC and mass spectrometry.
Signaling Pathways and Logical Relationships
While Ac-rC is known to influence RNA stability and translation, its direct role in specific signaling pathways is an active area of research. The following diagram illustrates the logical relationship between the successful synthesis of Ac-rC modified RNA and its downstream applications in biological research.
Caption: Applications of Synthesized Ac-rC Modified RNA.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. idtdna.com [idtdna.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. labcluster.com [labcluster.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. atdbio.com [atdbio.com]
Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC (N4-acetyl-2'-deoxycytidine) phosphoramidite is a crucial building block in solid-phase oligonucleotide synthesis, particularly valued for its role in rapid deprotection protocols. The acetyl protecting group on the exocyclic amine of cytidine is significantly more labile than the benzoyl (Bz) group traditionally used, allowing for faster and milder deprotection conditions. This is especially advantageous for the synthesis of oligonucleotides containing sensitive modifications that cannot withstand harsh deprotection reagents or prolonged exposure to basic conditions.
These application notes provide a comprehensive overview of the use of Ac-rC phosphoramidite, with a focus on its coupling efficiency, recommended synthesis protocols, and deprotection methods.
Data Presentation: Coupling Efficiency
While specific, publicly available quantitative data directly comparing the coupling efficiency of this compound to other cytidine phosphoramidites (e.g., Bz-rC) is limited, high-quality phosphoramidites, including Ac-rC, are expected to exhibit coupling efficiencies in the range of 98.0% to 99.5% under optimized conditions. The overall yield of full-length oligonucleotide is critically dependent on the stepwise coupling efficiency.
The theoretical yield of a full-length oligonucleotide can be calculated using the formula:
Theoretical Yield (%) = (Average Coupling Efficiency)(Number of couplings) x 100
The following table illustrates the impact of average coupling efficiency on the theoretical yield of oligonucleotides of different lengths.
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 98.0% | 66.8% |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 99.5% | 90.9% |
| 50-mer | 98.0% | 36.4% |
| 50-mer | 99.0% | 61.0% |
| 50-mer | 99.5% | 78.2% |
| 100-mer | 98.0% | 13.3% |
| 100-mer | 99.0% | 36.6% |
| 100-mer | 99.5% | 60.7% |
Note: Actual yields may be lower due to factors such as incomplete deprotection and losses during purification. It is standard practice to determine the coupling efficiency of new batches of phosphoramidites in-house.
Factors Influencing Coupling Efficiency
Several factors can impact the coupling efficiency of this compound during oligonucleotide synthesis. Understanding and controlling these variables is crucial for maximizing the yield of full-length product.
Caption: Key factors influencing phosphoramidite coupling efficiency.
Experimental Protocols
Protocol 1: Standard Oligonucleotide Synthesis Cycle using this compound
This protocol outlines a standard solid-phase synthesis cycle on an automated DNA/RNA synthesizer. The timings and volumes may need to be optimized based on the specific synthesizer and scale of synthesis.
Caption: Automated oligonucleotide synthesis cycle workflow.
Reagents and Solutions:
-
This compound: 0.1 M in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-120 seconds. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. A typical coupling time for standard phosphoramidites is 30-120 seconds. For modified or sterically hindered phosphoramidites, this time may be extended.
-
Capping: After coupling, any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is achieved by treating the support with Capping A and Capping B solutions for 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating with the oxidizing solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: UltraFAST Deprotection of Oligonucleotides containing Ac-rC
The primary advantage of using this compound is the ability to use rapid deprotection protocols. The most common method is using an aqueous solution of ammonia and methylamine (AMA).
Reagents:
-
AMA Solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: Prepare fresh and handle in a well-ventilated fume hood.
Procedure:
-
Cleavage from Support: After synthesis, the solid support is transferred to a screw-cap vial. Add the AMA solution (typically 1-2 mL for a 1 µmol synthesis).
-
Deprotection: The vial is tightly sealed and heated at 65°C for 10-15 minutes.
-
Evaporation: After cooling the vial to room temperature, the AMA solution is evaporated to dryness using a vacuum concentrator.
-
Reconstitution: The deprotected oligonucleotide pellet is reconstituted in an appropriate buffer or sterile water for subsequent purification and analysis.
Troubleshooting Low Coupling Efficiency
If suboptimal coupling efficiency is observed, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Action |
| Low overall yield | Poor quality or degradation of this compound. | Use fresh, high-quality phosphoramidite. Ensure proper storage at -20°C under an inert atmosphere. |
| Inactive activator solution. | Use fresh activator solution. Ensure it is anhydrous. | |
| Moisture in the acetonitrile. | Use anhydrous acetonitrile (<30 ppm water). Ensure all reagent bottles are properly sealed. | |
| Truncated sequences | Inefficient coupling. | Increase the coupling time for the this compound. Consider double coupling. |
| Incomplete capping. | Ensure capping reagents are fresh and delivered correctly. | |
| Modification at cytidine base | Use of Bz-dC with AMA deprotection. | When using AMA for deprotection, it is crucial to use Ac-dC to avoid transamidation of the benzoyl group.[1] |
Conclusion
This compound is an excellent choice for oligonucleotide synthesis, especially when rapid deprotection is desired. While specific coupling efficiency data is not always readily available from manufacturers, by following optimized synthesis protocols and ensuring the use of high-quality reagents, researchers can consistently achieve high stepwise coupling efficiencies, leading to high yields of the desired full-length oligonucleotide. The use of Ac-rC in conjunction with AMA deprotection significantly reduces the overall time required for oligonucleotide synthesis and purification.
References
Application Notes and Protocols: Ac-rC Phosphoramidite for Dual-Labeled Probe Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dual-labeled fluorescent probes are single-stranded oligonucleotides essential for various molecular biology applications, most notably in quantitative real-time PCR (qPCR) 5' nuclease assays. These probes are designed with a fluorescent reporter dye at the 5' end and a quencher molecule at the 3' end.[1] The synthesis of these probes requires careful selection of building blocks to ensure the integrity of the sensitive dye molecules during the chemical processes. Ac-rC phosphoramidite, a cytidine building block protected with an acetyl (Ac) group, is particularly well-suited for this purpose. The acetyl group is a mild protecting group that can be removed under gentle conditions, thus preserving the structure and function of fluorescent dyes and quenchers that are often labile under harsh chemical treatments.[2] This document provides detailed application notes and protocols for the synthesis of dual-labeled probes using this compound.
Chemical Structure and Properties
This compound is a ribonucleoside phosphoramidite used in automated RNA and DNA synthesis. The key features include a 5'-DMT (Dimethoxytrityl) group for selective deprotection during the synthesis cycle, an acetyl (Ac) protecting group on the exocyclic amine of the cytidine base, and a 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.
References
Application Notes and Protocols for the Synthesis of N4-acetylcytidine (Ac-rC) Modified mRNA in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of vaccine development has been revolutionized by the advent of messenger RNA (mRNA) technology. The efficacy and rapid development potential of mRNA vaccines, underscored during the COVID-19 pandemic, have spurred intensive research into optimizing their design. A key area of this research focuses on the incorporation of modified nucleosides to enhance mRNA stability, translation efficiency, and to modulate the innate immune response. N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has emerged as a promising candidate for improving mRNA-based therapeutics.[1][2] This document provides detailed application notes and protocols for the synthesis and characterization of Ac-rC modified mRNA for vaccine research.
The Role of N4-acetylcytidine (ac4C) in mRNA
N4-acetylcytidine is a post-transcriptional modification found in all domains of life.[3][4] In eukaryotic cells, it is primarily found in tRNA and rRNA, where it contributes to the structural stability of these molecules.[3][4] Recent studies have also identified ac4C in mRNA, where it has been shown to enhance translation efficiency and increase mRNA stability.[5] The incorporation of ac4C into synthetic mRNA can therefore be a valuable strategy to improve the performance of mRNA vaccines.
Advantages of Ac-rC Modification in mRNA Vaccines
The inclusion of Ac-rC in in vitro transcribed mRNA offers several potential benefits for vaccine applications:
-
Enhanced Translation Efficiency: Ac4C modification has been demonstrated to promote the translation of mRNA into protein.[2] This can lead to higher antigen expression from a given dose of mRNA vaccine, potentially improving its immunogenicity.
-
Increased mRNA Stability: The acetylation of cytidine can increase the stability of the mRNA molecule, protecting it from degradation by cellular nucleases.[5] This prolonged half-life can result in a longer duration of antigen expression, which may lead to a more robust and durable immune response.
-
Modulation of Innate Immunity: While unmodified single-stranded RNA can trigger innate immune sensors and lead to unwanted inflammatory responses, chemical modifications like pseudouridine (Ψ) have been shown to dampen this effect.[6][7] Ac-rC is also being investigated for its potential to modulate the innate immune response in a favorable manner for vaccination.[1]
Quantitative Data Summary
The following tables summarize the comparative data on the effects of Ac-rC and other modifications on key mRNA properties.
Table 1: Comparison of Translation Efficiency
| mRNA Modification | Reporter Gene | Cell Line | Fold Change in Protein Expression (vs. Unmodified) | Reference |
| N4-acetylcytidine (Ac-rC) | NanoLuc | HeLa cells | Increased | [8] |
| Pseudouridine (Ψ) | Luciferase | Mammalian cells | Increased | [9] |
| N1-methylpseudouridine (m1Ψ) | Various | In vitro translation | Increased | [6] |
| Unmodified | Luciferase | HeLa cells | ~2-fold lower than PseudoU-modified | [10] |
Table 2: Comparison of Immunogenicity
| mRNA Modification | Immune Marker | Cell Type/System | Observation (vs. Unmodified) | Reference |
| N4-acetylcytidine (Ac-rC) | Not specified | Not specified | Hypothesized to be less immunogenic | [1] |
| Pseudouridine (Ψ) | RIG-I, IFNα, IFNβ | Neonatal rat cardiomyocytes | Significantly lower expression | [11] |
| N1-methylpseudouridine (m1Ψ) | Type I IFN | In vivo (mice) | Reduced activation | [1] |
| Unmodified | IL-7, IFN-α | Rhesus macaques | Higher levels induced | [1] |
| Modified (general) | IL-6 | Rhesus macaques | Higher levels induced | [1] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Ac-rC Modified mRNA
This protocol describes the synthesis of Ac-rC modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.
Materials:
-
Linearized DNA template with a T7 promoter sequence upstream of the gene of interest.
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Triphosphates (NTPs): ATP, GTP, UTP (or a modified version like Pseudouridine-5'-Triphosphate), and N4-acetylcytidine-5'-triphosphate (Ac-rC-TP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., spin columns or magnetic beads)
Procedure:
-
Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL, but can be scaled up.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
ATP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
UTP (100 mM): 2 µL
-
Ac-rC-TP (100 mM): 2 µL (adjust ratio with CTP as needed for desired incorporation)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method to remove enzymes, unincorporated NTPs, and the digested DNA template.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using methods described in Protocol 2.
Protocol 2: Quality Control and Analysis of Ac-rC Modified mRNA
Accurate characterization of the synthesized mRNA is crucial. This protocol outlines key analytical methods.
1. RNA Integrity and Size Verification:
-
Agarose Gel Electrophoresis: Run a sample of the purified mRNA on a denaturing agarose gel to visualize a distinct band corresponding to the expected full-length transcript.
-
Capillary Electrophoresis (e.g., Bioanalyzer): This method provides a more quantitative assessment of RNA integrity and size distribution, yielding an RNA Integrity Number (RIN).
2. Quantification:
-
UV-Vis Spectrophotometry (e.g., NanoDrop): Measure the absorbance at 260 nm to determine the mRNA concentration. The A260/A280 ratio should be ~2.0 for pure RNA.
3. Analysis of Ac-rC Incorporation (Advanced):
-
High-Performance Liquid Chromatography (HPLC):
-
Enzymatic Digestion: Digest the purified mRNA to individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Separation: Separate the resulting nucleosides using a reverse-phase HPLC column.[12][13]
-
Detection and Quantification: Use a UV detector to identify and quantify the canonical nucleosides and Ac-rC based on their retention times and peak areas compared to known standards.[12]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Ac-rC modified mRNA.
Innate Immune Signaling Pathways
Caption: Simplified overview of innate immune signaling pathways activated by mRNA.
Conclusion
The synthesis of Ac-rC modified mRNA represents a promising avenue for the development of next-generation mRNA vaccines. The protocols and information provided herein offer a foundational guide for researchers to produce and characterize these novel therapeutic molecules. Further research is warranted to fully elucidate the optimal level of Ac-rC incorporation and its precise effects on the immunogenicity and efficacy of mRNA vaccines for various infectious diseases and therapeutic applications.
References
- 1. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways that control mRNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Deprotection of N4-acetyl-2'-deoxycytidine (Ac-rC) Containing Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical step in this process is the removal of protecting groups from the nucleobases, the phosphate backbone, and the solid support upon which the oligonucleotide is assembled. The choice of deprotection strategy is paramount to ensure the integrity and purity of the final product. N4-acetyl-2'-deoxycytidine (Ac-rC) is a commonly used protected cytidine analogue that offers distinct advantages in certain deprotection schemes, particularly in methods requiring rapid or mild conditions.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing Ac-rC. It covers various deprotection strategies, from traditional methods to accelerated and mild approaches, and provides the necessary experimental details to implement these procedures in a laboratory setting.
Deprotection Strategies for Ac-rC Containing Oligonucleotides
The acetyl protecting group on cytidine is significantly more labile than the benzoyl (Bz) group traditionally used. This property allows for more flexible deprotection conditions. The primary strategies for deprotecting Ac-rC containing oligonucleotides are summarized below.
Standard Deprotection with Ammonium Hydroxide
Ammonium hydroxide is a widely used reagent for oligonucleotide deprotection. While effective, it typically requires several hours of incubation at elevated temperatures to ensure complete removal of all protecting groups, especially the isobutyryl group on guanosine (iBu-dG).
UltraFAST Deprotection with AMA
A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) dramatically reduces deprotection times.[1][2][3] This "UltraFAST" method is highly efficient but necessitates the use of Ac-rC to prevent a transamination side reaction that can occur with benzoyl-protected cytidine (Bz-dC).[1][2][3][4]
UltraMILD Deprotection
For oligonucleotides containing sensitive modifications or dyes that are unstable under standard or UltraFAST conditions, an "UltraMILD" approach is employed.[1][5] This method utilizes a non-nucleophilic base, such as potassium carbonate in methanol, for deprotection.[1][5] It is often used in conjunction with other labile protecting groups on dA and dG, such as phenoxyacetyl (Pac) and isopropylphenoxyacetyl (iPr-Pac), respectively.[1][5]
Quantitative Data Summary
The following tables summarize the deprotection conditions for various protecting groups, highlighting the conditions suitable for Ac-rC containing oligonucleotides.
Table 1: Deprotection Conditions with Ammonium Hydroxide [2]
| dG Protection | Temperature | Time |
| iBu-dG | Room Temp. | 36 hours |
| iBu-dG | 55°C | 16 hours |
| iBu-dG | 65°C | 8 hours |
| dmf-dG, Ac-dG | Room Temp. | 16 hours |
| dmf-dG, Ac-dG | 55°C | 4 hours |
| dmf-dG, Ac-dG | 65°C | 2 hours |
| iPr-Pac-dG | Room Temp. | 2 hours |
| iPr-Pac-dG | 55°C | 0.5 hours |
Table 2: UltraFAST Deprotection Conditions with AMA (Ammonium Hydroxide/Methylamine) [1][2][3]
| dG Protection | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 minutes |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 minutes |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 minutes |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5 minutes |
Note: The UltraFAST system requires the use of acetyl (Ac) protected dC to avoid base modification.[1][2][3]
Table 3: UltraMILD Deprotection Conditions [1][5]
| Reagent | Temperature | Time | Compatible Protecting Groups |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Pac-dA, Ac-dC, iPr-Pac-dG (with UltraMILD Cap A) |
| Ammonium Hydroxide | Room Temp. | 2 hours | Pac-dA, Ac-dC, iPr-Pac-dG (with UltraMILD Cap A) |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is recommended for standard DNA oligonucleotides containing Ac-rC.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.
-
AMA solution: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).[1][2]
-
Heating block or oven.
-
Microcentrifuge tubes.
Procedure:
-
After synthesis, dry the solid support-bound oligonucleotide using a stream of argon or by vacuum.
-
Transfer the solid support to a 1.5 mL screw-cap microcentrifuge tube.
-
Add 1.0 mL of AMA solution to the tube.
-
Seal the tube tightly and vortex briefly to ensure the support is fully suspended.
-
Incubate the tube at 65°C for 10 minutes in a heating block.[1][2]
-
After incubation, allow the tube to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
The oligonucleotide solution can be concentrated to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is designed for oligonucleotides containing sensitive modifications that are not stable to AMA. This procedure requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
Oligonucleotide synthesized on a solid support with UltraMILD protecting groups.
-
Deprotection solution: 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Microcentrifuge tubes.
-
Shaker or rotator.
Procedure:
-
Following synthesis, dry the solid support-bound oligonucleotide.
-
Transfer the support to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of 0.05 M potassium carbonate in methanol solution.
-
Seal the tube and place it on a shaker or rotator at room temperature for 4 hours.[1][5]
-
After incubation, centrifuge the tube to pellet the solid support.
-
Carefully collect the supernatant containing the deprotected oligonucleotide.
-
The solution can be neutralized with the addition of a weak acid (e.g., dilute acetic acid) before drying in a vacuum concentrator.
-
Resuspend the purified oligonucleotide in a suitable buffer.
Visualizations
Deprotection Workflow for Ac-rC Containing Oligonucleotides
Caption: General workflow for the deprotection and processing of Ac-rC containing oligonucleotides.
Chemical Rationale for Ac-rC in UltraFAST Deprotection
Caption: Rationale for using Ac-rC to prevent side reactions during UltraFAST deprotection.
References
Application Notes and Protocols: Utilizing Ac-rC Phosphoramidite with Diverse Solid Supports for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of applications, from basic research to the development of therapeutic agents such as siRNA and antisense oligonucleotides. The choice of phosphoramidite chemistry and the solid support are critical factors that dictate the efficiency of synthesis, final yield, and purity of the product. Acetyl-protected cytidine ribonucleoside (Ac-rC) phosphoramidite is a key building block in RNA synthesis, favored for its compatibility with rapid deprotection protocols, which significantly reduces the overall synthesis time and minimizes exposure of the oligonucleotide to harsh chemical conditions.[1][2]
This document provides detailed application notes and protocols for the use of Ac-rC phosphoramidite with two commonly employed solid supports: Controlled Pore Glass (CPG) and Polystyrene (PS). Understanding the interplay between the phosphoramidite and the solid support is crucial for optimizing oligonucleotide synthesis.
Signaling Pathways and Logical Relationships
The selection of a solid support for oligonucleotide synthesis has a direct impact on several key process parameters and outcomes. The following diagram illustrates the logical relationships between the choice of solid support and its downstream effects.
Caption: Logical workflow from solid support selection to experimental outcomes.
Comparison of Solid Supports: CPG vs. Polystyrene
Controlled Pore Glass (CPG) has been the gold standard for oligonucleotide synthesis for many years due to its rigid, non-swelling nature and well-defined pore structure.[3] Polystyrene (PS) supports have emerged as a viable alternative, offering distinct advantages in certain applications.
| Feature | Controlled Pore Glass (CPG) | Polystyrene (PS) |
| Material | Rigid, inorganic glass matrix | Cross-linked organic polymer |
| Swelling | Non-swelling | Swells in organic solvents |
| Loading Capacity | Typically 20-100 µmol/g.[4] | Can be higher, up to 200 µmol/g or more. |
| Pore Size | 500Å, 1000Å, 2000Å.[5] | Variable, can be tailored. |
| Chemical Nature | Hydrophilic surface with silanol groups | Hydrophobic surface |
| Advantages | - Mechanically stable- Predictable performance- Well-established protocols | - Higher loading capacity for large-scale synthesis- Inert surface minimizes side reactions- Potentially higher coupling efficiency in some cases.[6] |
| Disadvantages | - Lower loading capacity- Potential for silanol-mediated side reactions | - Swelling can affect reaction kinetics- Requires optimization of synthesis conditions |
Experimental Protocols
The following protocols provide a general framework for the synthesis of RNA oligonucleotides using this compound on CPG and Polystyrene supports. These should be adapted based on the specific synthesizer and reagents used.
Experimental Workflow
The overall experimental workflow for solid-phase oligonucleotide synthesis is outlined below.
Caption: General experimental workflow for oligonucleotide synthesis.
Protocol 1: RNA Synthesis using this compound on CPG Support
This protocol is designed for a standard automated DNA/RNA synthesizer.
1. Reagents and Materials:
-
This compound (0.1 M in anhydrous acetonitrile)
-
Other required RNA phosphoramidites (A, G, U) with appropriate protecting groups (e.g., Pac-rA, iPr-Pac-rG, rU)
-
CPG solid support functionalized with the initial nucleoside (e.g., 500Å for oligonucleotides up to 50 bases, 1000Å for longer sequences)[5]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Capping solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF)
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Cleavage and Deprotection solution: Ammonium hydroxide/Methylamine (AMA) (1:1, v/v)[1]
-
2'-Deprotection (Desilylation) buffer: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA
-
Anhydrous acetonitrile
2. Synthesis Cycle:
The synthesis is performed in the 3' to 5' direction.
-
Deblocking: The 5'-DMT protecting group is removed by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for RNA phosphoramidites is 6-12 minutes.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
This cycle is repeated for each subsequent nucleotide addition.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the support-bound oligonucleotide is treated with AMA solution at 65°C for 10-15 minutes to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate backbone.[1][8]
-
The supernatant containing the cleaved oligonucleotide is collected.
4. 2'-Hydroxyl Deprotection:
-
The oligonucleotide is dried and then redissolved in a solution of TEA·3HF in NMP and TEA.
-
The mixture is heated at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.[9]
5. Purification and Analysis:
-
The crude oligonucleotide is purified using methods such as HPLC or PAGE.
-
The purity and identity of the final product are confirmed by techniques like mass spectrometry and analytical HPLC.[10][11]
Protocol 2: RNA Synthesis using this compound on Polystyrene Support
This protocol highlights the key differences when using a polystyrene solid support.
1. Reagents and Materials:
-
Same as Protocol 1, with the exception of the solid support.
-
Polystyrene (PS) solid support functionalized with the initial nucleoside.
2. Synthesis Cycle:
The synthesis cycle is similar to that for CPG. However, due to the swelling nature of polystyrene, ensure adequate solvent wash times between steps to facilitate efficient reagent exchange. The hydrophobic nature of the PS support may contribute to a more anhydrous environment, potentially leading to higher coupling efficiencies.[6]
3. Cleavage and Deprotection:
The cleavage and deprotection steps are identical to those for CPG, using AMA solution. The cleavage from the linker on the polystyrene support is typically efficient under these conditions.
4. 2'-Hydroxyl Deprotection:
The 2'-hydroxyl deprotection step is the same as for oligonucleotides synthesized on CPG.
5. Purification and Analysis:
Purification and analysis methods are the same as described for CPG-synthesized oligonucleotides.
Data Presentation: Expected Performance
| Parameter | CPG Support | Polystyrene Support |
| Typical Loading | 20-100 µmol/g | 50-200 µmol/g |
| Stepwise Coupling Efficiency | >98% | >98.5%[6] |
| Final Yield (20-mer) | Good | Potentially higher due to higher loading and efficiency |
| Purity (Crude) | High | High, potentially with fewer side products due to inert surface[6] |
| Deprotection Efficiency (AMA) | High | High |
Conclusion
Both Controlled Pore Glass and Polystyrene solid supports can be effectively used for the synthesis of RNA oligonucleotides incorporating this compound. CPG is a reliable and well-established support, while polystyrene offers the potential for higher loading capacities and improved coupling efficiencies, making it an attractive option for large-scale synthesis. The choice of support should be guided by the specific application, scale of synthesis, and available instrumentation. The provided protocols offer a starting point for the successful synthesis of high-quality RNA oligonucleotides using this compound. Optimization of coupling times and wash steps may be necessary to achieve the best results with a particular synthesizer and reagent combination.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. rC (Ac) CNA CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 5. [PDF] Scalable convergent synthesis of therapeutic oligonucleotides | Semantic Scholar [semanticscholar.org]
- 6. Oligonucleotide solid-phase synthesis on fluorescent nanoparticles grafted on controlled pore glass - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rA (Pac) CPG Column | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Synthesis of Long RNA Oligonucleotides with Ac-rC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long RNA oligonucleotides (>50 nucleotides) is a critical component in various fields of research and development, including CRISPR-based gene editing, mRNA therapeutics, and structural biology. The efficiency and fidelity of chemical synthesis are paramount for producing high-quality, full-length RNA sequences. The choice of protecting groups for the nucleoside phosphoramidites plays a crucial role in the overall success of the synthesis. This document provides detailed application notes and protocols for the automated solid-phase synthesis of long RNA oligonucleotides, with a particular focus on the use of N-acetyl-cytidine (Ac-rC) phosphoramidite. Ac-rC offers significant advantages in the deprotection steps, leading to faster workflows and potentially higher purity of the final product.
Key Advantages of Ac-rC in Long RNA Synthesis
The use of Ac-rC phosphoramidite in conjunction with compatible protecting groups for other bases (e.g., Bz-rA, iBu-rG, or Ac-rG) allows for significantly faster deprotection protocols compared to the traditional, more robust protecting groups like benzoyl-cytidine (Bz-rC). This is particularly beneficial for long RNA sequences which are more susceptible to degradation during prolonged exposure to harsh deprotection conditions. The "UltraFAST" deprotection strategy, which utilizes a mixture of ethanolic and aqueous methylamine, can dramatically reduce the time required for base deprotection.[1]
Quantitative Data Summary
The efficiency of each coupling step during solid-phase synthesis directly impacts the overall yield and purity of the final long RNA oligonucleotide. While TBDMS chemistry is widely used and compatible with Ac-rC, other 2'-O-protection chemistries like TOM (tri-iso-propylsilyloxymethyl) may offer slightly higher coupling efficiencies for long RNA synthesis.[2][3] The following tables summarize typical coupling efficiencies and extrapolated crude purity for the synthesis of a 100-mer RNA oligonucleotide.
Table 1: Comparison of Average Coupling Efficiencies for Different Phosphoramidite Chemistries
| Phosphoramidite Chemistry | Average Coupling Efficiency per Step |
| TBDMS-RNA | 98.7% |
| TOM-RNA | 98.9% |
| Standard DNA | 99.7% |
Data sourced from a study synthesizing a 20-mer oligonucleotide on a Universal Support III PS solid support.[3]
Table 2: Extrapolated Crude Purity for a 100-mer RNA Oligonucleotide
| Phosphoramidite Chemistry | Extrapolated Crude Purity of 100-mer |
| TBDMS-RNA | 27% |
| TOM-RNA | 33% |
Crude purity is extrapolated based on the coupling efficiencies in Table 1. This represents the theoretical percentage of the full-length product in the crude synthesis mixture before purification.[3]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 100-mer RNA Oligonucleotide
This protocol is based on a standard synthesis cycle on an Applied Biosystems 394 DNA/RNA synthesizer using TBDMS-protected phosphoramidites, including Ac-rC.
Materials:
-
Ac-rC CE Phosphoramidite
-
Bz-rA CE Phosphoramidite
-
iBu-rG CE Phosphoramidite
-
rU CE Phosphoramidite
-
Solid Support (e.g., Universal Support III PS, 1 µmol)
-
Activator: 0.25M 5-Ethylthio-1H-tetrazole (ETT)
-
Deblocking Reagent: 3% Dichloroacetic acid (DCA) in Dichloromethane
-
Capping Reagents: Cap A (Acetic Anhydride/2,6-Lutidine/THF) and Cap B (N-Methylimidazole/THF)
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous Acetonitrile
Synthesizer Program (ABI 394):
| Step | Function | Reagent | Time |
| 1 | Deblock | 3% DCA in DCM | 1.5 min |
| 2 | Wash | Acetonitrile | 2.0 min |
| 3 | Couple | Phosphoramidite + Activator | 6.0 min |
| 4 | Wash | Acetonitrile | 1.0 min |
| 5 | Cap | Cap A + Cap B | 1.0 min |
| 6 | Wash | Acetonitrile | 1.0 min |
| 7 | Oxidize | 0.02 M Iodine | 1.0 min |
| 8 | Wash | Acetonitrile | 2.0 min |
Procedure:
-
Prepare the phosphoramidite solutions in anhydrous acetonitrile according to the synthesizer manufacturer's recommendations.
-
Install the phosphoramidite vials, reagent bottles, and the solid support column on the synthesizer.
-
Prime all reagent lines to ensure proper delivery.
-
Enter the desired 100-mer RNA sequence into the synthesizer software.
-
Initiate the synthesis program. The synthesizer will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation.
-
Upon completion of the synthesis, leave the final 5'-DMT group on (DMT-on) for subsequent purification.
Protocol 2: Cleavage and "UltraFAST" Deprotection
This protocol is optimized for RNA synthesized with Ac-rC and other labile base protecting groups.
Materials:
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM) (1:1 mixture of 10M Methylamine in ethanol and water)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNase-free water, tubes, and pipettes
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of the EMAM solution to the vial.
-
Incubate at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.
-
Cool the vial and carefully transfer the supernatant to a new RNase-free tube.
-
Dry the oligonucleotide in a speed-vac.
-
-
Removal of 2'-TBDMS Protecting Groups:
-
To the dried oligonucleotide, add 115 µL of anhydrous DMSO and gently vortex to dissolve. If necessary, heat at 65°C for 5 minutes.
-
Add 60 µL of TEA and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride.
-
Heat the mixture at 65°C for 2.5 hours.
-
Cool the reaction mixture and proceed to purification.
-
Protocol 3: Purification and Analysis
For long RNA oligonucleotides, purification by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is recommended to isolate the full-length product from shorter failure sequences.
DMT-on Reverse-Phase HPLC Purification:
-
Dilute the deprotected RNA sample in a suitable mobile phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the oligonucleotides using a gradient of mobile phase B (e.g., Acetonitrile). The DMT-on full-length product will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
Remove the 5'-DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes.
-
Neutralize the solution and desalt the purified RNA using a suitable method (e.g., ethanol precipitation or a desalting column).
Analysis:
-
Purity Assessment: Analyze the purified RNA by analytical HPLC or denaturing PAGE.
-
Identity Confirmation: Confirm the mass of the final product by Mass Spectrometry (e.g., ESI-MS).
Visualizations
Caption: Overall experimental workflow for long RNA synthesis.
Caption: Automated solid-phase RNA synthesis cycle.
Caption: "UltraFAST" deprotection workflow for RNA with Ac-rC.
References
Application Notes and Protocols for Post-Synthesis Modification of Oligonucleotides Containing N4-acetyl-2'-O-methylcytidine (Ac-rC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the post-synthesis modification of oligonucleotides incorporating N4-acetyl-2'-O-methylcytidine (Ac-rC). This document outlines the rationale, key considerations, and detailed protocols for conjugating various functional moieties to Ac-rC-containing oligonucleotides.
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has been shown to enhance the stability of RNA duplexes.[1] Its presence in oligonucleotides can be advantageous for various research and therapeutic applications, including antisense oligonucleotides, siRNAs, and RNA aptamers, by increasing their binding affinity and resistance to nucleases.[2][3] The ability to perform post-synthesis modifications on these oligonucleotides allows for the attachment of labels, delivery agents, or other functional groups, further expanding their utility.
However, the N4-acetyl group of Ac-rC is labile and susceptible to cleavage under standard oligonucleotide deprotection and some modification conditions.[1] Therefore, specialized protocols are required to maintain the integrity of the Ac-rC modification throughout the synthesis and subsequent conjugation steps. These notes provide detailed methodologies for the successful synthesis of Ac-rC containing oligonucleotides and their subsequent post-synthetic modification.
Synthesis of Ac-rC Containing Oligonucleotides: A Prerequisite for Post-Synthesis Modification
Successful post-synthesis modification begins with the high-quality synthesis of the Ac-rC containing oligonucleotide using methods that preserve the acetyl moiety. Standard phosphoramidite synthesis protocols often employ harsh deprotection steps that can cleave the N4-acetyl group. Therefore, a mild, non-nucleophilic synthesis and deprotection strategy is crucial.
Key Considerations for Synthesis:
-
Phosphoramidite Chemistry: Utilize standard phosphoramidite chemistry for the oligonucleotide assembly.
-
Mild Deprotection: Employ a deprotection strategy that avoids harsh alkaline conditions. On-column deprotection using a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) is recommended.[1]
-
Photolabile Cleavage: Use of a photolabile linker on the solid support allows for cleavage under neutral, buffered conditions, which is compatible with the preservation of the Ac-rC modification.[1]
Workflow for Synthesis of Ac-rC Containing Oligonucleotides
Caption: Workflow for the synthesis of Ac-rC containing oligonucleotides.
Post-Synthesis Modification Strategies
Post-synthetic modifications can be performed either while the oligonucleotide is still attached to the solid support (on-support) or after it has been cleaved and is in solution (solution-phase). The choice of strategy depends on the nature of the modification, the reagents involved, and the desired scale of the reaction.
On-Support Modification
On-support modification is often preferred as it simplifies the purification process by allowing excess reagents to be washed away easily.
3.1.1. On-Support NHS Ester Coupling
This method is suitable for attaching amine-reactive labels. A common strategy involves incorporating a terminal amino-linker during oligonucleotide synthesis, which can then be reacted with an NHS ester of the desired molecule.
Experimental Protocol: On-Support NHS Ester Coupling
-
Oligonucleotide Synthesis: Synthesize the Ac-rC containing oligonucleotide with a 5'- or 3'-amino-modifier on a solid support using the mild synthesis protocol described in section 2.
-
Deprotection of the Amino Group: If the amino-modifier is protected (e.g., with an Fmoc group), deprotect it according to the manufacturer's instructions (e.g., with a solution of piperidine in DMF).
-
Washing: Thoroughly wash the solid support with an anhydrous solvent like acetonitrile to remove the deprotection reagents.
-
Activation of NHS Ester: Prepare a fresh solution of the NHS ester of the molecule to be conjugated in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Coupling Reaction: Add the NHS ester solution to the solid support and allow the reaction to proceed at room temperature. The reaction time will depend on the specific NHS ester and should be optimized (typically 2-16 hours).
-
Washing: After the coupling reaction, wash the solid support extensively with acetonitrile and then with a final wash of dichloromethane.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and perform the final deprotection steps using the mild conditions outlined in section 2.2.
-
Purification: Purify the conjugated oligonucleotide using HPLC.
Solution-Phase Modification
Solution-phase modification offers greater flexibility in terms of reaction conditions and is suitable for modifications that are not compatible with solid-phase synthesis.
3.2.1. Solution-Phase Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction for conjugating molecules. This requires the oligonucleotide to have either an azide or an alkyne functionality.
Experimental Protocol: Solution-Phase CuAAC Click Chemistry
-
Oligonucleotide Synthesis: Synthesize and purify the Ac-rC containing oligonucleotide incorporating either a 5'-azide or 5'-alkyne modifier using the mild synthesis protocol.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, dissolve the azide- or alkyne-modified oligonucleotide in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Addition of Reagents: To the oligonucleotide solution, add the alkyne- or azide-containing molecule to be conjugated, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction: Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Purification: Purify the conjugated oligonucleotide from the reaction mixture using methods such as ethanol precipitation followed by HPLC.
Quantitative Data and Characterization
Thorough characterization of the modified oligonucleotide is essential to confirm the success of the conjugation and the integrity of the Ac-rC modification.
| Parameter | Method | Expected Outcome |
| Conjugation Efficiency | HPLC analysis | A new peak with a different retention time corresponding to the conjugated oligonucleotide. The percentage of the new peak area relative to the total peak area gives the conjugation efficiency. |
| Molecular Weight Confirmation | MALDI-TOF Mass Spectrometry | A mass peak corresponding to the calculated molecular weight of the conjugated oligonucleotide. |
| Integrity of Ac-rC | Enzymatic Digestion followed by LC-MS | Detection of the intact Ac-rC nucleoside in the digest confirms its stability during the modification process. |
| Purity | HPLC or Capillary Electrophoresis | A single major peak indicating a high-purity product. |
Table 1: Key parameters for the characterization of post-synthetically modified Ac-rC oligonucleotides.
Logical Relationships and Workflows
The overall process of creating a post-synthetically modified Ac-rC oligonucleotide involves a series of sequential steps, each with critical considerations for preserving the sensitive acetyl group.
References
Application Note: Purification of Ac-rC Modified Oligonucleotides using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation. N-acetylcytidine (Ac-rC) is a modification of particular interest, enhancing the therapeutic properties of RNA-based drugs. Ensuring the purity of these synthetic oligonucleotides is a critical step in research, development, and manufacturing to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is a powerful and widely adopted technique for the purification of oligonucleotides, offering high resolution and scalability.[1][2][3]
This application note provides a detailed protocol for the purification of Ac-rC modified oligonucleotides using IP-RP HPLC. It covers the entire workflow from sample preparation to post-purification analysis, offering researchers a comprehensive guide to achieving high-purity oligonucleotides.
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotide Purification
Standard reversed-phase chromatography is not optimal for highly polar and anionic molecules like oligonucleotides. IP-RP HPLC overcomes this limitation by introducing an ion-pairing agent into the mobile phase.[4][5] This agent is typically a tertiary or quaternary amine that forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the oligonucleotide. This increased hydrophobicity allows for stronger interaction with the nonpolar stationary phase (e.g., C8 or C18), enabling separation based on properties like length, sequence, and the presence of modifications.[5][6] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[7]
Experimental Workflow
A typical workflow for the purification of Ac-rC modified oligonucleotides involves several key stages, from initial sample workup to final purity assessment.
Caption: Workflow for Ac-rC Oligonucleotide Purification.
Materials and Reagents
| Item | Description/Specification |
| HPLC System | Preparative HPLC system with a binary pump, UV detector, and fraction collector. |
| HPLC Column | Reversed-phase column (e.g., C8, C18, or specialized oligonucleotide columns). Pore size should be appropriate for the oligonucleotide length (e.g., 100-300 Å).[4][8] |
| Mobile Phase A | Aqueous buffer with an ion-pairing agent. Example: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[6] |
| Mobile Phase B | Acetonitrile or other suitable organic solvent. |
| Ion-Pairing Agents | Triethylammonium Acetate (TEAA), Triethylamine (TEA), Hexafluoroisopropanol (HFIP).[5] |
| Sample | Crude, deprotected Ac-rC modified oligonucleotide. |
| Reagents | HPLC-grade water, acetonitrile, TEAA, acetic acid. |
Detailed Experimental Protocol
This protocol provides a starting point for method development. Optimization will be necessary based on the specific oligonucleotide sequence, length, and the nature of other modifications present.
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification.
-
Deprotection: Ensure the synthesized Ac-rC modified oligonucleotide is fully deprotected according to the synthesis chemistry manufacturer's protocol.
-
Desalting: The crude oligonucleotide solution contains salts and small molecule impurities from the synthesis and cleavage steps that must be removed.[3] This can be achieved using a desalting column (e.g., size-exclusion chromatography) or by ethanol precipitation.
-
Quantification: Estimate the concentration of the crude oligonucleotide by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.
-
Solubilization: Dissolve the desalted, lyophilized oligonucleotide in Mobile Phase A or HPLC-grade water to a suitable concentration for injection (e.g., 1-10 mg/mL). Ensure the sample is fully dissolved and filter through a 0.22 µm filter to remove any particulate matter.
HPLC Method Parameters
The following table outlines typical starting parameters for the purification of an Ac-rC modified oligonucleotide.
| Parameter | Condition | Notes |
| Column | C18, 5 µm particle size, 130 Å pore size, 4.6 x 250 mm | Column dimensions can be scaled up for preparative purification.[1] |
| Mobile Phase A | 100 mM TEAA in HPLC-grade water, pH 7.0 | The concentration of the ion-pairing agent can be optimized.[5] |
| Mobile Phase B | 100% Acetonitrile | |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions. |
| Column Temperature | 50-60 °C | Elevated temperatures can improve peak shape and resolution.[8][9] |
| Detection | UV at 260 nm | |
| Injection Volume | 20-100 µL | Dependent on sample concentration and column capacity. |
| Gradient | 5-25% B over 30 minutes | A shallow gradient is often required for good resolution of oligonucleotides.[1] |
Purification Procedure
Caption: HPLC Purification Steps.
-
System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared Ac-rC modified oligonucleotide sample onto the column.
-
Gradient Elution: Start the gradient program. The full-length product will typically elute as the main peak, with shorter failure sequences (n-1, n-2) eluting earlier.
-
Fraction Collection: Collect fractions corresponding to the main product peak. It is advisable to collect multiple small fractions across the peak to allow for selective pooling based on purity analysis.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions by analytical HPLC using the same or a similar method to determine the purity of each fraction.
-
Fraction Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Desalting and Lyophilization: The pooled fractions contain the ion-pairing agent and other buffer salts which need to be removed. Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or dialysis) and then lyophilize to obtain the purified oligonucleotide as a dry powder.
-
Identity Confirmation: Confirm the identity and integrity of the purified Ac-rC modified oligonucleotide using mass spectrometry (e.g., ESI-MS).[10]
-
Final Quantification: Accurately quantify the final purified product using UV-Vis spectrophotometry at 260 nm.
Data Presentation
Table 1: Representative HPLC Purification Data for a 20-mer Ac-rC Modified Oligonucleotide
| Sample | Purity (by Analytical HPLC) | Yield (OD Units) | Molecular Weight (Expected) | Molecular Weight (Observed by MS) |
| Crude Product | ~75% | 100 | 6150.0 Da | 6150.2 Da |
| Pooled Fractions | >98% | 65 | 6150.0 Da | 6150.1 Da |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | - Secondary interactions with the column- Inappropriate mobile phase pH- Column degradation | - Increase column temperature- Optimize ion-pairing agent concentration- Ensure mobile phase pH is within the column's stable range[11] |
| Low Resolution | - Gradient is too steep- Inappropriate column chemistry | - Use a shallower gradient- Try a different column (e.g., different pore size or stationary phase)[8] |
| Low Recovery | - Oligonucleotide precipitation- Irreversible binding to the column | - Decrease sample concentration- Ensure the oligonucleotide is fully soluble in the mobile phase- Use a different column or mobile phase |
Conclusion
The purification of Ac-rC modified oligonucleotides to a high degree of purity is achievable using ion-pair reversed-phase HPLC. The protocol outlined in this application note provides a robust starting point for developing a purification method. Careful optimization of the HPLC parameters, particularly the gradient and mobile phase composition, is essential for achieving the desired separation and yield. Post-purification analysis is critical to confirm the purity and identity of the final product, ensuring its suitability for downstream applications in research, diagnostics, and therapeutic development.
References
- 1. agilent.com [agilent.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. gilson.com [gilson.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. agilent.com [agilent.com]
- 9. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Troubleshooting & Optimization
troubleshooting low coupling yield with Ac-rC phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yield with Ac-rC phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical coupling efficiency for this compound?
A typical coupling efficiency for high-quality this compound under optimal conditions should be greater than 99%.[1][2] Even a small drop in efficiency per coupling step can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[3][4]
Q2: What are the most common causes of low coupling yield with this compound?
Low coupling efficiency with this compound can stem from several factors, often related to the inherent challenges of RNA synthesis due to the sterically bulky 2'-O-TBDMS protecting group.[5] The primary causes include:
-
Moisture Contamination: Water in the acetonitrile (ACN), activator solution, or inert gas can hydrolyze the phosphoramidite or react with the activated amidite, preventing it from coupling to the growing oligonucleotide chain.[3][6]
-
Phosphoramidite Quality and Degradation: The purity of the this compound is crucial. Degradation due to improper storage or handling can lead to lower coupling efficiencies.[1][7]
-
Suboptimal Activator: The choice and quality of the activator are critical for the sterically hindered this compound. An inappropriate or degraded activator will result in inefficient coupling.
-
Inadequate Coupling Time: Due to steric hindrance, this compound generally requires a longer coupling time compared to DNA phosphoramidites.[6]
Q3: How can I troubleshoot low coupling yield?
A systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to identify and resolve the root cause of low coupling efficiency.
Caption: A stepwise guide to troubleshooting low coupling yield with this compound.
Data Presentation
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Implication of Deviation |
| Purity (HPLC) | ≥ 99% | Lower purity indicates the presence of impurities that can terminate chain elongation. |
| Purity (³¹P NMR) | ≥ 99% | Confirms the integrity of the phosphorus moiety, essential for the coupling reaction. |
| Water Content | ≤ 0.3% | Excess water will lead to hydrolysis of the phosphoramidite, reducing the amount available for coupling.[1] |
Table 2: Recommended Activators for this compound
| Activator | Typical Concentration | Recommended Use |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | Recommended for RNA synthesis due to higher reactivity compared to 1H-Tetrazole.[8][9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | A highly effective activator for sterically hindered phosphoramidites like those used in RNA synthesis.[9][10] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | A non-tetrazole activator suitable for both DNA and RNA synthesis, particularly for long oligonucleotides and large-scale synthesis.[9] |
Table 3: Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Stepwise Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 99.5% | ~78% |
| 99.0% | ~60% |
| 98.5% | ~52% |
| 98.0% | ~36% |
(Data derived from standard yield calculations)[4]
Experimental Protocols
Protocol 1: Quality Assessment of this compound
This protocol outlines a method to assess the purity of this compound using ³¹P NMR and HPLC.
1. Sample Preparation:
- Accurately weigh 10-20 mg of the this compound powder in a dry, inert atmosphere (e.g., a glove box).
- Dissolve the powder in an appropriate volume of anhydrous acetonitrile-d3 to a final concentration of 0.1 M.
2. ³¹P NMR Analysis:
- Acquire a ³¹P NMR spectrum.
- The spectrum should show a major peak for the phosphoramidite diastereomers in the range of 148-152 ppm.
- The purity is calculated by integrating the area of the product peaks relative to the total area of all phosphorus-containing species in the spectrum. The sum of non-primary peaks should be minimal.[1]
3. HPLC Analysis:
- Inject the prepared sample onto a reverse-phase C18 HPLC column.
- Use a suitable gradient of acetonitrile and a buffer (e.g., triethylammonium acetate).
- Monitor the elution profile at 255 nm.
- Purity is determined by the peak area of the main product relative to the total peak area.
Protocol 2: Optimization of Coupling Time for this compound
This protocol provides a method to determine the optimal coupling time for Ac-rC on an automated DNA/RNA synthesizer.
1. Synthesis Setup:
- Program the synthesizer to synthesize a short, simple sequence (e.g., a 5-mer) containing at least one Ac-rC coupling step.
- Create several synthesis protocols where the coupling time for the this compound is varied (e.g., 5, 10, 15, and 20 minutes). Standard DNA phosphoramidites can be coupled using standard conditions.
2. Synthesis and Analysis:
- Run each synthesis protocol.
- After each synthesis is complete, cleave and deprotect the oligonucleotides from the solid support.
- Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.
3. Data Interpretation:
- Compare the chromatograms or mass spectra from the different coupling times.
- The optimal coupling time is the shortest time that gives the highest yield of the full-length product with the minimal amount of (n-1) shortmer resulting from the Ac-rC coupling step. For sterically hindered amidites, a coupling time of 15 minutes is often a good starting point.[6]
Signaling Pathways and Workflows
Caption: The phosphoramidite coupling reaction cycle for incorporating Ac-rC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Deprotection of Ac-rC Modified RNA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with N4-acetylcytidine (Ac-rC) modified RNA. Our goal is to help you optimize your deprotection protocols to maximize yield and prevent degradation of your RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the acetyl group used for cytidine protection in RNA synthesis?
Using an acetyl (Ac) protecting group on cytidine allows for significantly faster and milder deprotection conditions compared to other protecting groups.[1][2] This is crucial for preventing RNA degradation, which is more susceptible to harsh basic conditions than DNA. Specifically, the Ac group can be removed under conditions that minimize the risk of phosphodiester bond cleavage and other side reactions.
Q2: What are the standard reagents for deprotecting Ac-rC modified RNA?
The most common and recommended reagent for removing the protecting groups from the nucleobases (including Ac-rC) and cleaving the RNA from the solid support is a mixture of ammonium hydroxide and methylamine (AMA).[2][3] This reagent is effective at elevated temperatures for short incubation times. An alternative is ethanolic methylamine/aqueous methylamine (EMAM).[1] For oligos containing base-labile groups, a milder condition using ammonium hydroxide/ethanol at room temperature is preferred.[2]
Q3: My RNA is degraded after deprotection. What are the likely causes?
RNA degradation during deprotection can stem from several factors:
-
Harsh Deprotection Conditions: Prolonged exposure to high temperatures or overly basic conditions can lead to phosphodiester bond cleavage. Using Ac-rC allows for milder conditions, but these must be carefully controlled.
-
Inappropriate Reagents: Using reagents not optimized for RNA, such as straight ammonium hydroxide for extended periods, can be destructive.[4]
-
RNase Contamination: All solutions, tubes, and equipment must be strictly RNase-free from the point of cleavage onwards.[2]
-
Depurination: Although less common with milder reagents, harsh acidic conditions during workup or purification can cause depurination, especially at adenosine (dA) sites.[5]
-
Issues with 2'-Silyl Group Removal: The fluoride reagents used for removing 2'-TBDMS or TOM protecting groups can also cause degradation if not handled correctly. For instance, TBAF is very water-sensitive.[4]
Q4: Can I use the same deprotection protocol for both TBDMS- and TOM-protected RNA?
Yes, deprotection with AMA at elevated temperatures is effective for RNA synthesized with either TBDMS or TOM 2'-protecting groups, provided that Ac-protected cytidine was used during synthesis.[2] The subsequent step of removing the 2'-silyl group will differ slightly in its cocktail but the general principle is the same.
Q5: How does N4-acetylcytidine (ac4C) modification itself affect RNA stability?
The presence of ac4C in an mRNA transcript has been shown to increase its stability and enhance translation efficiency.[6] This modification can help protect the mRNA from degradation within a cellular environment.[7][8] Therefore, the goal of the deprotection protocol is to remove the synthetic protecting groups without affecting the intended ac4C modification or the integrity of the RNA backbone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Full-Length RNA | Incomplete cleavage from the solid support. | Ensure the deprotection solution is in full contact with the support for the recommended time. Gently pass the solution through the column multiple times.[1][5] |
| RNA degradation during base deprotection. | Reduce deprotection time or temperature. Ensure you are using the correct, milder deprotection conditions suitable for Ac-rC (e.g., AMA for 10 min at 65°C).[1][5] | |
| Loss of RNA during precipitation/purification. | Optimize your precipitation protocol. Ensure complete precipitation by cooling at -70°C for at least 30 minutes.[1] For cartridge purification, ensure the cartridge is conditioned correctly and the sample is loaded properly. | |
| Presence of Shorter RNA Fragments (Degradation) | RNase contamination. | Use certified RNase-free reagents, pipette tips, and tubes. Maintain sterile conditions throughout the process after cleavage.[2] |
| Harsh deprotection conditions. | Switch to a milder deprotection protocol. For base-labile modifications, use ammonium hydroxide/ethanol at room temperature.[2] | |
| Degradation during 2'-silyl group removal. | Ensure reagents like TEA·3HF are handled in an anhydrous environment. If using TBAF, be aware of its sensitivity to water.[4] Use quenching buffers immediately after deprotection when proceeding to cartridge purification.[2][5] | |
| Modification or Loss of DMT Group (for DMT-on purification) | Accidental removal during evaporation. | When drying down the sample post-deprotection, avoid heating. Use a stream of nitrogen or compressed air instead of a speed-vac with heat.[2][5] |
| Acidic conditions. | For DMT-on 2' deprotection, add triethylamine (TEA) to the deprotection cocktail to help preserve the acid-labile DMT group.[2][5] | |
| Incomplete Removal of Protecting Groups | Insufficient deprotection time or temperature. | Adhere strictly to the recommended incubation times and temperatures for the chosen deprotection reagent (see table below). |
| Inefficient reagent mixing. | Ensure the solid support is fully suspended in the deprotection solution and agitated gently. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the deprotection of Ac-rC modified RNA.
Table 1: Base Deprotection and Cleavage Conditions
| Reagent | Composition | Temperature | Time | Suitability |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C | 10-15 minutes | Standard for TOM and TBDMS-protected RNA with Ac-C.[2][3][5] |
| EMAM | Ethanolic Methylamine / Aqueous Methylamine (1:1) | 65°C | 10 minutes | Alternative for fast deprotection.[1] |
| Ammonium Hydroxide / Ethanol | Ammonium Hydroxide / Ethanol (3:1, v/v) | Room Temp | - | UltraMild conditions for base-labile oligos.[2] |
Table 2: 2'-Silyl Protecting Group Removal Conditions
| 2'-Protecting Group | Reagent Cocktail | Temperature | Time | Notes |
| TBDMS or TOM (DMT-off) | Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO | 65°C | 2.5 hours | Standard protocol followed by desalting.[1][5] |
| TBDMS or TOM (DMT-on) | TEA·3HF and Triethylamine (TEA) in anhydrous DMSO | 65°C | 2.5 hours | TEA is added to protect the acid-labile DMT group.[1][2][5] |
Experimental Protocols
Protocol 1: Standard Deprotection using AMA (DMT-off)
-
Cleavage and Base Deprotection:
-
Transfer the RNA synthesis solid support to a sterile, sealable vial.
-
Add 1.5 mL of AMA solution (Ammonium Hydroxide / 40% Methylamine, 1:1).[5]
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[5]
-
Cool the vial on ice for 10 minutes before opening.
-
Transfer the supernatant containing the cleaved RNA to a new sterile tube.
-
Evaporate the solution to dryness using a speed-vac without heat.
-
-
2'-Silyl Group Removal:
-
Purification by Precipitation:
-
Add 25 µL of 3M Sodium Acetate (RNase-free).[1]
-
Add 1 mL of butanol, vortex thoroughly, and cool at -70°C for 30 minutes.[1]
-
Centrifuge at high speed for 10 minutes to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the pellet twice with 0.75 mL of ethanol.
-
Dry the pellet under vacuum to remove all traces of solvent.
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
-
Visualizations
Deprotection and Purification Workflow
Caption: Workflow for Ac-rC RNA deprotection and purification.
Troubleshooting Logic for RNA Degradation
Caption: Troubleshooting decision tree for RNA degradation issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
side reactions with Ac-rC phosphoramidite during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N4-acetyl-2'-O-TBDMS-cytidine (Ac-rC) phosphoramidite in oligonucleotide synthesis. It is designed for researchers, scientists, and professionals in drug development who may encounter side reactions and other issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Ac-rC phosphoramidite over benzoyl-protected cytidine (Bz-rC) phosphoramidite?
A1: The primary advantage of using this compound is its compatibility with rapid deprotection protocols that utilize methylamine, such as Ammonium Hydroxide/MethylAmine (AMA). When Bz-rC is deprotected with AMA, a notable side reaction, transamination, can occur, leading to the formation of N4-methyl-dC as an impurity. In contrast, the use of this compound with AMA allows for the rapid and clean removal of the protecting group with virtually no formation of the N4-methyl-dC byproduct.[1]
Q2: What is the main side reaction to be aware of when using cytidine phosphoramidites during deprotection?
A2: The most significant side reaction involving cytidine during deprotection is transamination, particularly when using methylamine-based reagents. This reaction involves the exchange of the exocyclic amine protecting group with methylamine from the deprotection solution. With Bz-dC, this can result in the formation of N4-methyl-dC at levels of around 5%.[1] The use of Ac-dC is mandatory to avoid this modification when using AMA for deprotection.[1][2]
Q3: Can incomplete deprotection occur with Ac-rC phosphoramidites?
A3: Yes, incomplete deprotection can be a general issue in oligonucleotide synthesis and is not specific to Ac-rC. It is crucial to ensure that the deprotection conditions (time, temperature, and reagent concentration) are sufficient to completely remove all protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyl group (in RNA synthesis). Incomplete deprotection will result in a heterogeneous final product with modified bases, which can be observed as additional peaks in HPLC analysis and unexpected masses in mass spectrometry.
Q4: Are there any other potential side reactions associated with Ac-rC or other "fast-deprotecting" phosphoramidites?
A4: When using "fast-deprotecting" phosphoramidites in conjunction with ultra-mild deprotection conditions (e.g., K2CO3/MeOH), there have been observations of N-acetylation of the oligonucleotides. This transamidation can occur at deoxyguanosine residues. To mitigate this, substituting acetic anhydride with trimethylacetic anhydride in the capping step has been shown to eliminate this problem.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during oligonucleotide synthesis using this compound.
Issue 1: Unexpected peak with a mass increase of +14 Da in the final product.
-
Possible Cause: This mass increase is characteristic of the formation of N4-methylcytidine, a result of transamination during deprotection.
-
Troubleshooting Steps:
-
Verify Cytidine Monomer: Confirm that you are using this compound and not Bz-rC phosphoramidite, especially if you are using a methylamine-based deprotection reagent like AMA.[1]
-
Review Deprotection Conditions: While Ac-rC is designed to prevent transamination with AMA, ensure that your deprotection conditions are optimized. Prolonged exposure or excessively high temperatures are generally unnecessary with AMA and Ac-rC.
-
Analytical Confirmation: Use HPLC to resolve the modified species from the desired product. The N4-methyl-dC containing oligonucleotide will likely have a different retention time. Mass spectrometry is essential to confirm the +14 Da mass shift.
-
Issue 2: Broader or multiple peaks in HPLC chromatogram of the purified oligonucleotide.
-
Possible Cause: This can be indicative of incomplete deprotection, leading to a mixture of oligonucleotides with residual protecting groups.
-
Troubleshooting Steps:
-
Extend Deprotection Time/Increase Temperature: If you suspect incomplete deprotection, you can cautiously extend the deprotection time or increase the temperature according to the reagent manufacturer's recommendations. For example, with AMA, deprotection is typically complete in 10 minutes at 65°C.[1][4]
-
Ensure Fresh Reagents: Deprotection reagents, especially ammonium hydroxide, can degrade over time. Use fresh, high-quality reagents for optimal performance.
-
Analyze by Mass Spectrometry: ESI-MS is a powerful tool to identify the masses of the various species in your product, which can help pinpoint which protecting groups may not have been fully removed.
-
Issue 3: Observation of N-acetylation on guanosine residues.
-
Possible Cause: This side reaction has been observed when using fast-deprotecting phosphoramidites with ultra-mild deprotection protocols. The source of the acetyl group can be the capping reagent (acetic anhydride).[3]
-
Troubleshooting Steps:
-
Modify Capping Step: Replace acetic anhydride with a non-acetylating capping reagent like phenoxyacetic anhydride or trimethylacetic anhydride if you are using ultra-mild deprotection conditions.[3]
-
Adjust Deprotection: If modifying the capping step is not feasible, a longer deprotection time with ammonium hydroxide at room temperature may be required to remove the N-acetyl group from guanosine.[2]
-
Data Presentation
Table 1: Comparison of Cytidine Protecting Groups during AMA Deprotection
| Protecting Group | Deprotection Reagent | Side Reaction | Extent of Side Product Formation | Reference |
| Benzoyl (Bz) | AMA (Ammonium Hydroxide/MethylAmine) | Transamination (formation of N4-Me-dC) | ~5% | [1] |
| Acetyl (Ac) | AMA (Ammonium Hydroxide/MethylAmine) | Transamination | Not observed | [1] |
Experimental Protocols
Protocol 1: Ultra-Fast Deprotection of Oligonucleotides using AMA
This protocol is suitable for oligonucleotides synthesized using this compound.
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.
-
Cleavage from Support: Add the AMA solution to the synthesis column or vessel containing the CPG-bound oligonucleotide. A standard volume is 1 mL for a 1 µmol synthesis. Allow the cleavage to proceed for 5 minutes at room temperature.[2]
-
Collect Supernatant: Carefully collect the supernatant containing the cleaved oligonucleotide into a screw-cap vial.
-
Deprotection: Seal the vial tightly and heat it at 65°C for 10 minutes.[1][4]
-
Evaporation: After cooling the vial to room temperature, evaporate the AMA solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for subsequent purification and analysis.
Protocol 2: Analysis of Oligonucleotide Purity by HPLC-MS
A general protocol for the analysis of synthetic oligonucleotides.
-
Sample Preparation: Dilute a small aliquot of the deprotected and desalted oligonucleotide in the HPLC mobile phase A.
-
Chromatographic Separation:
-
Column: Use a reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol with triethylamine).[5][6]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Run a linear gradient from a low to a high percentage of mobile phase B to elute the oligonucleotide.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in negative ion mode.
-
Data Acquisition: Acquire mass spectra across a relevant m/z range to detect the full-length oligonucleotide and any potential side products.
-
-
Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum to confirm the molecular weight of the main product and identify any impurities.
Visualizations
Caption: Workflow for AMA deprotection highlighting the critical choice of cytidine protecting group.
Caption: Troubleshooting logic for identifying the cause of unexpected peaks in analytical data.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Improving the Purity of Ac-rC Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N4-acetylcytidine (Ac-rC) modified oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to improve the purity of your Ac-rC modified oligonucleotides.
Issue 1: Low Purity of the Final Oligonucleotide Product
Potential Cause 1: Suboptimal Synthesis Coupling Efficiency
Even with high coupling efficiencies, the synthesis of longer oligonucleotides can result in a significant percentage of failure sequences (n-1, n-2, etc.).[1] For modified oligonucleotides, steric hindrance from the modification can sometimes lead to lower coupling yields.
Solution:
-
Optimize Coupling Time: For the Ac-rC phosphoramidite and subsequent monomers, consider increasing the coupling time to ensure the reaction goes to completion.
-
Use a More Potent Activator: 5-(Ethylthio)-1H-tetrazole (ETT) is a common activator, but others like 5-(Benzylthio)-1H-tetrazole (BTT) or dicyanoimidazole (DCI) can be more effective for bulky or challenging monomers.
-
Ensure Anhydrous Conditions: Water is a major contributor to failed coupling reactions. Ensure all reagents and solvents are strictly anhydrous.[2]
Potential Cause 2: Incomplete or Inefficient Capping
Failure to cap unreacted 5'-hydroxyl groups after each coupling cycle will lead to the formation of deletion-mutant oligonucleotides (internal n-1 sequences), which can be difficult to separate from the full-length product.
Solution:
-
Use a More Reactive Capping Reagent: While acetic anhydride is standard, phenoxyacetic anhydride can be used for more efficient capping, especially with sterically hindered monomers.
-
Extend Capping Time: Increasing the capping time can help ensure all unreacted hydroxyl groups are acetylated.
Potential Cause 3: Degradation or Modification During Deprotection
The N4-acetyl group of Ac-rC is labile and can be cleaved under standard deprotection conditions, such as concentrated ammonium hydroxide at elevated temperatures.[3] This leads to a mixed population of acetylated and non-acetylated oligonucleotides.
Solution:
-
Employ Mild Deprotection Conditions: Use "UltraMILD" phosphoramidites for the standard bases (A, G, C) that allow for deprotection with potassium carbonate in methanol.[4] This method is less nucleophilic and helps preserve the Ac-rC modification.
-
Optimize Deprotection Time and Temperature: If using ammonium hydroxide, perform the deprotection at room temperature for an extended period (e.g., 12-16 hours) instead of at elevated temperatures.
Potential Cause 4: Co-elution of Impurities During Purification
Closely related impurities, such as n-1 sequences or oligonucleotides with and without the Ac-rC modification, can be challenging to separate by a single purification method.
Solution:
-
Orthogonal Purification Methods: Employ two different purification techniques. For example, an initial purification by anion-exchange (AEX) HPLC, which separates based on charge (length), followed by a second purification using ion-pair reversed-phase (IP-RP) HPLC, which separates based on hydrophobicity.[5]
-
Optimize HPLC Gradient: Use a shallow gradient during HPLC elution to improve the resolution between the full-length product and closely eluting impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when synthesizing Ac-rC modified oligonucleotides?
A1: The most common impurities are truncated sequences, often referred to as "n-1" or "shortmers," which result from incomplete coupling at each step of the synthesis.[6] Another significant impurity specific to Ac-rC modified oligonucleotides is the product that has lost the N4-acetyl group during the deprotection step.
Q2: How can I confirm that the Ac-rC modification is intact in my final product?
A2: The most definitive method is mass spectrometry (MS).[7][8] By comparing the observed molecular weight with the calculated theoretical mass of the Ac-rC modified oligonucleotide, you can confirm the presence of the acetyl group. High-resolution mass spectrometry can provide further confidence.
Q3: Which HPLC method is better for purifying Ac-rC modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?
A3: Both methods have their advantages.
-
AEX-HPLC is excellent at separating oligonucleotides based on their length (charge), making it effective for removing shorter failure sequences.[9] However, its resolution can decrease for longer oligonucleotides.[5]
-
IP-RP-HPLC separates based on hydrophobicity.[10] The Ac-rC modification may impart a slight change in hydrophobicity, which could aid in separation. This method is also highly effective for purifying oligonucleotides with other hydrophobic modifications like fluorescent dyes.[10]
For the highest purity, a dual purification strategy using both AEX and IP-RP HPLC is recommended.[5]
Q4: My Ac-rC modified oligonucleotide shows a broad peak or multiple peaks on HPLC. What could be the cause?
A4: This can be due to several factors:
-
Secondary Structures: The oligonucleotide may be forming secondary structures like hairpins or G-quadruplexes. Running the HPLC at an elevated temperature (e.g., 50-65°C) can help denature these structures and result in sharper peaks.
-
Presence of Impurities: The multiple peaks could represent the full-length product and closely related impurities (e.g., n-1 sequences, de-acetylated product). Optimizing the HPLC gradient for better resolution is key.
-
On-Column Degradation: If the mobile phase conditions are too harsh (e.g., extreme pH), the oligonucleotide or the modification could be degrading on the column. Ensure the pH of your mobile phase is compatible with the stability of the Ac-rC modification.
Q5: What purity level should I aim for, and how is it typically measured?
A5: The required purity depends on the downstream application. For demanding applications like in vivo studies, a purity of >95% is often required.[9] For in vitro screening, ≥85% may be sufficient.[9] Purity is typically assessed by analytical HPLC or capillary gel electrophoresis (CGE), where the peak area of the main product is compared to the total area of all peaks.
Quantitative Data Summary
The following tables summarize typical purity levels achieved with different purification methods and provide a general comparison of their performance.
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Desalting | 50-70% | Removes synthesis by-products and salts. | Does not remove failure sequences effectively. | Non-critical applications with short oligos (<35 bases). |
| Reverse-Phase Cartridge | 70-85% | Enriches for full-length product. | Lower resolution than HPLC. | General applications, primers up to 50 bases. |
| Anion-Exchange HPLC (AEX-HPLC) | >85% | Excellent resolution based on length. | Resolution decreases with oligo length (>40-mers).[5] | Purification of shorter oligos and removal of n-1 sequences. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >85% | High resolution, good for modified oligos.[10] | Secondary structures can affect separation. | Purification of modified oligos, large-scale synthesis.[10] |
| Dual HPLC (AEX + IP-RP) | >90% | Highest purity by combining orthogonal methods. | More time-consuming, lower overall yield. | Demanding applications requiring very high purity. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >90% | Excellent resolution for long oligos. | Lower yield, can be incompatible with some modifications.[10] | Purification of long oligonucleotides. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Ac-rC Oligonucleotide Purification
This protocol is a general guideline and should be optimized for your specific oligonucleotide sequence and length.
1. Materials:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., C8 or C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% Acetonitrile.
-
Sample: Crude, deprotected Ac-rC modified oligonucleotide dissolved in water or Mobile Phase A.
2. Method:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate appropriate for your column size.
-
Inject the dissolved oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A shallow gradient is recommended for high resolution (e.g., 0-50% B over 30-40 minutes).
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC or CGE.
-
Pool the pure fractions and lyophilize.
3. Optimization and Troubleshooting:
-
Temperature: Running the separation at an elevated temperature (e.g., 50°C) can improve peak shape by disrupting secondary structures.
-
Ion-Pairing Reagent: Triethylammonium acetate (TEAA) is common, but other reagents like hexylammonium acetate can be used to modulate retention.[1]
-
Gradient: Adjust the gradient slope to improve the separation of the main product from closely eluting impurities.
Protocol 2: Analysis of Ac-rC Oligonucleotide Purity by Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution separation of oligonucleotides based on size.
1. Materials:
-
Capillary Electrophoresis System: With a UV detector.
-
Capillary: A neutral-coated capillary.
-
Sieving Matrix (Gel): A commercially available gel for oligonucleotide analysis.
-
Running Buffer: As recommended by the gel manufacturer.
-
Sample: Purified Ac-rC modified oligonucleotide dissolved in deionized water.
2. Method:
-
Condition the capillary according to the manufacturer's instructions.
-
Fill the capillary with the sieving matrix.
-
Inject the sample using electrokinetic injection.
-
Apply the separation voltage.
-
Detect the migrating oligonucleotides at 260 nm.
-
Analyze the electropherogram to determine the purity by calculating the relative peak area of the full-length product.
3. Troubleshooting:
-
Poor Resolution: Optimize the separation voltage and temperature. A lower voltage and temperature can sometimes improve resolution.
-
Broad Peaks: This may indicate sample overloading or the presence of secondary structures. Try injecting a more dilute sample or adding a denaturant (e.g., urea) to the running buffer if compatible with the system.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. labcluster.com [labcluster.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.colby.edu [web.colby.edu]
- 9. waters.com [waters.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
Ac-rC phosphoramidite stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Ac-rC phosphoramidite. Proper handling and storage are critical for ensuring the integrity of the phosphoramidite and the success of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a crucial building block used in the chemical synthesis of ribonucleic acid (RNA). It is a protected form of the cytidine ribonucleoside, featuring an acetyl (Ac) group protecting the exocyclic amine of the cytosine base, a dimethoxytrityl (DMT) group on the 5'-hydroxyl function, a tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl function, and a phosphoramidite moiety at the 3'-position. These protecting groups prevent unwanted side reactions during the stepwise assembly of the RNA molecule.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound is sensitive to moisture and heat. To ensure its stability, it should be stored in a freezer at or below -20°C in a tightly sealed, desiccated environment.[1][2] Exposure to atmospheric moisture and elevated temperatures can lead to degradation, compromising its performance in oligonucleotide synthesis.
Q3: What are the recommended storage conditions for this compound in solution?
Once dissolved in an anhydrous solvent such as acetonitrile, the stability of this compound decreases. Stock solutions should be stored under an inert atmosphere (e.g., argon) at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advised.[3][4] It is crucial to protect the solution from light.[3][4]
Q4: What is the typical shelf life of this compound?
The shelf life of solid this compound is generally long when stored under the recommended conditions of -20°C or below in a dry, inert atmosphere. However, in solution, its stability is significantly reduced. A 0.1 M solution in anhydrous acetonitrile is typically stable for 2-3 days on an automated synthesizer at room temperature.[5] For longer periods, cold storage is necessary. One study on deoxynucleoside phosphoramidites showed that dC phosphoramidite purity was reduced by 2% after five weeks in solution under an inert atmosphere.[6]
Q5: How should I handle and prepare this compound for synthesis?
Proper handling is critical to prevent degradation. Always allow the vial of solid phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Use anhydrous acetonitrile (<30 ppm water) for dissolution and maintain an inert gas atmosphere.[7] Solutions should be prepared fresh whenever possible. For detailed instructions on preparing solutions for synthesis, refer to the Experimental Protocols section.
Stability Data
The stability of this compound is influenced by temperature, moisture, and its physical state (solid or in solution). The following tables summarize available stability data.
Table 1: Stability of Solid Phosphoramidites under Different Conditions
| Condition | Parameter | Observation | Recommendation |
| Temperature | Thermal Stability | Varies among different phosphoramidites. Some show excellent stability at elevated temperatures, while others degrade, releasing significant energy.[7][8] | Store at or below -20°C. Avoid temperature cycling. |
| Humidity | Hydrolysis | Phosphoramidites are susceptible to hydrolysis in the presence of water. | Store in a desiccated environment. Warm to room temperature before opening. |
Table 2: Stability of Deoxycytidine (dC) Phosphoramidite in Acetonitrile Solution
| Time (Weeks) | Purity Reduction (%) |
| 5 | 2 |
This data is for deoxycytidine (dC) phosphoramidite and serves as a proxy for this compound due to the similar nature of the cytidine base. The study was conducted under an inert gas atmosphere.[6]
Experimental Protocols
Protocol 1: Quality Control of this compound using ³¹P NMR Spectroscopy
Objective: To assess the purity of this compound and identify the presence of phosphate (P(V)) oxidation products.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) at a concentration of 10-20 mg/mL in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum.[4]
-
Typical acquisition parameters include a 30° pulse and a relaxation delay of 5-10 seconds to ensure accurate quantification.
-
-
Data Analysis:
-
The this compound should appear as a singlet (or a pair of singlets for diastereomers) in the region of 148-152 ppm.[9]
-
Oxidized phosphate (P(V)) species will appear as sharp peaks between -10 and 20 ppm.[10]
-
Hydrolysis to the H-phosphonate will result in a doublet around 0-10 ppm with a large ¹J(P,H) coupling constant.
-
Calculate the purity by integrating the phosphoramidite peak(s) and any impurity peaks. Purity is expressed as the percentage of the P(III) species relative to the total phosphorus-containing species.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of solid this compound under stressed conditions to predict its long-term stability. This protocol is based on ICH guidelines for stability testing.[6][11][12]
Methodology:
-
Sample Preparation: Aliquot the solid this compound into multiple vials to avoid repeated opening and closing of the primary container.
-
Storage Conditions: Place the vials in controlled environment chambers at the following accelerated conditions:
-
40°C ± 2°C / 75% RH ± 5% RH[6]
-
-
Time Points: Test the samples at initial (time 0) and at regular intervals, for example, 1, 3, and 6 months.[6]
-
Analytical Testing: At each time point, analyze the samples for:
-
Purity: Using ³¹P NMR as described in Protocol 1 and a stability-indicating HPLC method.
-
Appearance: Visually inspect for any changes in color or physical state.
-
Water Content: By Karl Fischer titration.
-
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation.
Troubleshooting Guide
Low coupling efficiency during oligonucleotide synthesis is a common problem that can often be traced back to the quality of the phosphoramidites.
Caption: Troubleshooting workflow for low coupling efficiency.
Q: My coupling efficiency for Ac-rC is consistently low. What are the likely causes?
A: Low coupling efficiency for this compound is most commonly due to:
-
Moisture: The phosphoramidite has been exposed to moisture, leading to hydrolysis. Ensure all reagents, especially the acetonitrile and activator, are anhydrous.[9]
-
Degraded Phosphoramidite: The phosphoramidite solution has been on the synthesizer for too long (more than 2-3 days) or the solid has been stored improperly.[5]
-
Insufficient Coupling Time: RNA phosphoramidites, including Ac-rC, may require longer coupling times than DNA phosphoramidites. A coupling time of at least 3 minutes is recommended.[7]
Q: I see unexpected peaks in my final oligonucleotide analysis. Could this be related to the this compound?
A: Yes, impurities in the this compound can lead to undesired products in your final oligonucleotide.
-
P(V) Impurities: Oxidized phosphoramidite will not couple and can lead to n-1 sequences.
-
Other Reactive Impurities: These can be incorporated into the oligonucleotide and may be difficult to remove during purification.[13] It is crucial to use high-purity phosphoramidites.
Q: I am observing a high level of n+1 species in my crude oligonucleotide. What could be the cause?
A: While less common, issues with the capping step can lead to the appearance of n+1 species. If the 5'-hydroxyl group of an unreacted chain is not properly capped, it can react in the subsequent coupling cycle. Although not directly a phosphoramidite issue, ensuring the efficiency of all steps in the synthesis cycle is important.
Degradation Pathway and Experimental Workflow
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. utupub.fi [utupub.fi]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usp.org [usp.org]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. purple-diamond.com [purple-diamond.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. blog.entegris.com [blog.entegris.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ac-rC Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing n-1 deletions during N4-acetylcytidine (Ac-rC) containing RNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletions and why are they a concern in oligo synthesis?
A1: N-1 deletions are impurities in a synthetic oligonucleotide population that are one nucleotide shorter than the desired full-length product. They arise from the failure of a nucleotide to couple to the growing chain during a synthesis cycle.[1] These impurities are particularly problematic because they have very similar chemical and physical properties to the full-length oligonucleotide, making them difficult to remove during purification.[2] The presence of n-1 deletions can negatively impact the efficacy and specificity of the oligonucleotide in downstream applications.
Q2: What are the primary causes of n-1 deletions in Ac-rC oligo synthesis?
A2: The two main causes of n-1 deletions are:
-
Inefficient Coupling: The phosphoramidite of the incoming nucleotide, in this case, Ac-rC, fails to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain. This can be due to several factors, including steric hindrance from the Ac-rC modification, poor quality of reagents, or suboptimal reaction conditions.
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked or "capped" to prevent them from reacting in subsequent cycles. If capping is incomplete, these unreacted chains can couple with the next nucleotide, leading to a deletion of the nucleotide that failed to couple in the previous cycle.
Q3: Does the N4-acetylcytidine (Ac-rC) modification itself contribute to the formation of n-1 deletions?
A3: Yes, the Ac-rC modification can present specific challenges. The acetyl group can cause steric hindrance, which may slow down the coupling reaction and lead to lower coupling efficiency compared to standard RNA phosphoramidites. Additionally, the N4-acetyl group is labile and can be sensitive to standard deprotection conditions, which can lead to side reactions and impurities if not handled correctly.[3]
Q4: How can I detect and quantify n-1 deletions in my Ac-rC oligo preparation?
A4: Several analytical techniques can be used to detect and quantify n-1 deletions:
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange (IEX) and reverse-phase (RP) HPLC can be used to separate n-1 species from the full-length product. However, resolution can be challenging, especially for longer oligonucleotides.[4][5]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE offers excellent resolution and is a reliable method for separating and visualizing n-1 deletions.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can identify the presence of n-1 species by their mass difference compared to the full-length product. However, MS alone cannot distinguish between different positional isomers of the n-1 deletion.[7][8]
Troubleshooting Guide: Preventing n-1 Deletions
This guide provides specific troubleshooting advice for issues encountered during Ac-rC oligo synthesis that may lead to n-1 deletions.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Increased n-1 peaks observed in HPLC or PAGE analysis.
-
Low overall yield of the full-length oligonucleotide.
-
Discolored trityl fractions during synthesis.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance of Ac-rC | Extend the coupling time for the Ac-rC phosphoramidite. A standard coupling time of 3-5 minutes may be insufficient. Consider increasing it to 10-15 minutes.[9] Double coupling, where the coupling step is repeated for the Ac-rC base, can also significantly improve efficiency. |
| Suboptimal Activator | Use a more potent activator. For sterically hindered phosphoramidites like Ac-rC, activators such as 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) are often more effective than the standard 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT).[10][11][12] |
| Poor Reagent Quality | Ensure all reagents, especially the this compound and activator, are fresh and of high purity. Phosphoramidites are sensitive to moisture and oxidation. Store them under an inert atmosphere (e.g., argon) and at the recommended temperature.[13] |
| Moisture Contamination | Use anhydrous acetonitrile (<30 ppm water) for all synthesis steps. Ensure that the argon or helium gas used in the synthesizer is dry. Moisture will react with the activated phosphoramidite, reducing its availability for coupling. |
Issue 2: Inefficient Capping
Symptoms:
-
Presence of n-1 deletion products despite seemingly good coupling efficiency.
-
Smearing or broad peaks in analytical chromatograms.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Ineffective Capping Reagents | Use fresh capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF). The activity of these reagents can degrade over time. For Ac-rC synthesis where standard capping might be omitted to prevent side reactions, consider using a non-nucleophilic capping reagent.[1] |
| Insufficient Capping Time | Ensure the capping step is long enough for the reaction to go to completion. A typical capping time is 2-3 minutes. |
Issue 3: Deprotection Issues Leading to Product Loss
Symptoms:
-
Loss of the N4-acetyl group from cytidine residues.
-
Formation of unexpected side products during deprotection.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Harsh Deprotection Conditions | The N4-acetyl group on cytidine is base-labile. Standard deprotection with concentrated ammonium hydroxide at elevated temperatures can lead to its removal. Use milder deprotection conditions, such as ammonium hydroxide/methylamine (AMA) at room temperature or potassium carbonate in methanol.[3][14] |
| Incomplete Deprotection | While milder conditions are necessary, ensure they are sufficient to remove all other protecting groups from the bases and the phosphate backbone. Incomplete deprotection will result in a heterogeneous product mixture. |
Data Presentation
Table 1: Illustrative Comparison of Activators for Ac-rC Coupling
| Activator | Typical Concentration | Recommended Coupling Time for Ac-rC | Theoretical Coupling Efficiency |
| 1H-Tetrazole | 0.45 M | 10 - 15 min | 97.0 - 98.5% |
| ETT | 0.25 M | 8 - 12 min | 98.0 - 99.0% |
| BTT | 0.25 M | 3 - 6 min | >99.0% |
| DCI | 0.25 - 1.0 M | 3 - 6 min | >99.0% |
Note: These are typical values and should be optimized for your specific synthesizer and reaction conditions. BTT and DCI are generally recommended for sterically demanding modifications like Ac-rC.[10][12]
Table 2: Effect of Coupling Time on Full-Length Product Yield (Theoretical)
| Coupling Efficiency per Step | % Full-Length Product (20-mer) | % Full-Length Product (50-mer) |
| 98.0% | 67.6% | 36.4% |
| 99.0% | 82.6% | 60.5% |
| 99.5% | 90.8% | 77.9% |
This table illustrates the critical importance of achieving high coupling efficiency, especially for longer oligonucleotides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-rC Containing RNA Oligonucleotides
This protocol outlines the key steps for automated solid-phase synthesis of RNA oligonucleotides containing Ac-rC using phosphoramidite chemistry.
-
Preparation:
-
Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the appropriate solid support (e.g., CPG) with the first nucleoside in the synthesizer column.
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: Deliver the activated this compound (or other phosphoramidite) to the column.
-
Activator: Use 0.25 M BTT or DCI.
-
Coupling Time: For standard RNA phosphoramidites, use 3-5 minutes. For the this compound, extend the coupling time to 10-15 minutes or perform a double coupling.
-
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF). Note: For some sensitive sequences, this step may be omitted, but this increases the risk of n-1 deletions if coupling is not near-quantitative.[1]
-
Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using a mild deprotection strategy (see Protocol 2).
-
Protocol 2: Mild Deprotection of Ac-rC Containing Oligonucleotides
This protocol is designed to preserve the N4-acetyl group on cytidine residues.
-
Reagent Preparation:
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).
-
-
Deprotection Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 2-4 hours.
-
Alternatively, for faster deprotection that is still considered mild, incubate at 55°C for 30-60 minutes. Monitor a small aliquot to ensure the Ac-rC remains intact.[14]
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness under vacuum.
-
-
Desalting and Purification:
-
Redissolve the dried oligonucleotide in nuclease-free water.
-
Proceed with purification using HPLC or PAGE to isolate the full-length product.
-
Visualizations
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. biorxiv.org [biorxiv.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Impurities in Large-Scale Ac-rC Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale synthesis of Acetyl-protected RNA-containing (Ac-rC) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in large-scale Ac-rC oligonucleotide synthesis?
A1: Impurities in oligonucleotide synthesis are broadly categorized as product-related and process-related.[1][2]
-
Product-Related Impurities: These are structurally similar to the desired full-length product (FLP).
-
Shortmers (n-1, n-2, etc.): Sequences missing one or more nucleotides. These are the most common impurities and arise from incomplete coupling or capping.[]
-
Longmers (n+1, n+2, etc.): Sequences with one or more extra nucleotides, often resulting from the coupling of phosphoramidite dimers.
-
Sequences with Base Modifications: These can include depurinated sites (abasic sites), or modifications from side reactions like N3-cyanoethylation of thymidine.[4]
-
-
Process-Related Impurities: These originate from the synthesis process itself.
-
Incompletely Deprotected Oligonucleotides: Residual protecting groups on the bases or phosphate backbone.
-
Phosphodiester (PO) Linkages in Phosphorothioate (PS) Oligonucleotides: Resulting from incomplete sulfurization.
-
Residual Solvents and Reagents: Small molecules remaining from the synthesis and purification steps.[2]
-
Q2: Why is it critical to control impurity levels in therapeutic oligonucleotides?
A2: Impurity control is crucial for the safety and efficacy of therapeutic oligonucleotides. Regulatory bodies like the EMA and FDA have strict guidelines for the characterization and quantification of impurities.[1][2] Structurally similar impurities, such as shortmers, can potentially hybridize to off-target sequences or interfere with the binding of the intended therapeutic, leading to reduced efficacy or unforeseen side effects.
Q3: What are the primary analytical techniques for identifying and quantifying impurities in Ac-rC oligonucleotide synthesis?
A3: A combination of chromatographic and mass spectrometric methods is typically employed for comprehensive impurity profiling.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A high-resolution technique for separating the target oligonucleotide from its impurities based on hydrophobicity. It is a widely used method for purity assessment.[5][6]
-
Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): Separates oligonucleotides based on the number of phosphate charges, making it effective for resolving sequences of different lengths (shortmers and longmers).[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, enabling the identification of specific impurities by mass differences from the full-length product.[1][2][10][11]
Troubleshooting Guides
Issue 1: High Levels of n-1 Shortmer Impurities
Q: My analysis shows a significant peak corresponding to the n-1 impurity. What are the potential causes and how can I troubleshoot this?
A: High levels of n-1 impurities are primarily due to failures in the coupling or capping steps of the synthesis cycle. Here’s a step-by-step guide to troubleshoot this issue:
Potential Cause 1: Inefficient Coupling
-
Diagnosis: Low coupling efficiency means the phosphoramidite does not add to all available 5'-hydroxyl groups on the growing chains.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that the phosphoramidites and activator (e.g., DCI or ETT) are fresh and anhydrous. Moisture is a primary inhibitor of the coupling reaction.[4]
-
Optimize Coupling Time: For sterically hindered or modified phosphoramidites, the standard coupling time may be insufficient. Increase the coupling time in increments and monitor the impact on n-1 impurity levels.
-
Verify Reagent Delivery: Ensure that the synthesizer is delivering the correct volumes of phosphoramidite and activator.
-
Potential Cause 2: Inefficient Capping
-
Diagnosis: If unreacted 5'-hydroxyl groups are not effectively capped (acetylated), they can react in the subsequent coupling cycle, leading to an n-1 deletion.[]
-
Troubleshooting Steps:
-
Verify Capping Reagents: Use fresh capping reagents (Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole).[12]
-
Increase Capping Time/Equivalents: Extend the capping time or increase the equivalents of the capping reagents to ensure complete acetylation of all unreacted 5'-hydroxyl groups.
-
Consider a Double Capping Protocol: For particularly long or difficult sequences, a second capping step after the oxidation step can improve efficiency by ensuring a completely dry support for the next coupling reaction.[12]
-
Quantitative Impact of Capping Efficiency on Final Product Purity
| Coupling Efficiency per Step | Capping Efficiency | Theoretical Full-Length Product (FLP) Yield for a 20-mer |
| 99.0% | 99.0% | ~81.8% |
| 99.0% | 99.9% | ~81.9% |
| 99.5% | 99.0% | ~90.4% |
| 99.5% | 99.9% | ~90.5% |
Note: This table illustrates the theoretical impact of capping efficiency on the final yield of the full-length product, assuming a constant coupling efficiency.
Issue 2: Presence of n+1 Longmer Impurities
Q: I am observing a significant n+1 peak in my chromatogram. What is the likely cause and how can I mitigate it?
A: The most common cause of n+1 impurities is the presence of phosphoramidite dimers in the monomer solution. These dimers can couple to the growing oligonucleotide chain, adding two bases in a single cycle.
-
Troubleshooting Steps:
-
Use High-Purity Phosphoramidites: Ensure the phosphoramidites used are of high purity and have been stored under anhydrous conditions to prevent dimer formation.
-
Freshly Prepare Monomer Solutions: Prepare phosphoramidite solutions fresh before each synthesis run.
-
Optimize Activator Acidity: The activator is mildly acidic and can cause partial detritylation of the phosphoramidite in solution, leading to dimer formation. Ensure the correct activator and concentration are used.
-
Issue 3: Depurination (Abasic Site Formation)
Q: My mass spectrometry analysis indicates the presence of species with a mass loss corresponding to a purine base. How can I prevent depurination?
A: Depurination, the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, is a common side reaction during the acidic detritylation step.[13][14] RNA is generally less prone to depurination than DNA.[15]
-
Troubleshooting Steps:
-
Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with a weaker acid like dichloroacetic acid (DCA) to reduce the risk of depurination.[14]
-
Minimize Detritylation Time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group.
-
Optimize Acid Concentration: Use the lowest effective concentration of the deblocking acid.
-
Consider Temperature Control: Perform the detritylation step at a controlled room temperature, as higher temperatures can accelerate depurination.
-
Issue 4: Incomplete Deprotection
Q: I suspect incomplete removal of protecting groups from my Ac-rC oligonucleotide. What are the best practices for ensuring complete deprotection?
A: Incomplete deprotection can lead to a heterogeneous final product with altered hybridization properties. The acetyl (Ac) protecting group on the 2'-OH of ribocytidine requires specific deprotection conditions.
-
Troubleshooting Steps:
-
Follow Recommended Deprotection Protocols: For Ac-rC containing oligonucleotides, standard deprotection with ammonium hydroxide alone may be insufficient. A two-step deprotection is often recommended.
-
Optimize Deprotection Time and Temperature: Ensure that the deprotection is carried out for the recommended time and at the specified temperature to ensure complete removal of all protecting groups. For some modifications, longer deprotection times or higher temperatures may be necessary.[16][17]
-
Use Fresh Deprotection Reagents: Deprotection solutions like aqueous ammonia can lose strength over time. Always use fresh reagents.[16][17]
-
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Profiling
This protocol provides a general method for the analytical separation of an Ac-rC oligonucleotide from its impurities.
-
Column: C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8.6 mM triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in methanol.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 60°C.
-
Detection: UV at 260 nm.
This protocol should be optimized for the specific oligonucleotide sequence and length.
Protocol 2: Anion-Exchange HPLC (IEX-HPLC) for Purity Analysis
This protocol is effective for separating oligonucleotides based on length.
-
Column: A strong anion-exchange column designed for oligonucleotide separations.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60°C.
-
Detection: UV at 260 nm.
Elevated temperatures help to denature secondary structures, leading to sharper peaks.[9]
Visualizations
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification [microsynth.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. phenomenex.com [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
Ac-rC Phosphoramidite Coupling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of N4-acetyl-2'-O-acetyl-cytidine (Ac-rC) phosphoramidite in oligonucleotide synthesis. Particular focus is placed on the critical role of activator choice in achieving optimal coupling efficiency and minimizing side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Ac-rC phosphoramidite coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Suboptimal Activator: The chosen activator may not be sufficiently reactive for the sterically hindered this compound. | For RNA synthesis, activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are generally more effective than 1H-Tetrazole. BTT, in particular, has been shown to significantly reduce coupling times for modified RNA monomers compared to 1H-Tetrazole.[1] Consider using 0.25 M ETT or BTT. |
| Inadequate Coupling Time: The reaction time may be too short for complete coupling. | A standard coupling time of 6 minutes is often recommended for this compound with ETT.[2] For more challenging sequences or if low efficiency persists, increasing the coupling time to 10-15 minutes may be beneficial, especially when using less reactive activators. | |
| Moisture Contamination: Water in the acetonitrile (ACN) or other reagents will deactivate the phosphoramidite. | Use anhydrous ACN (<30 ppm water) for all reagents and ensure phosphoramidites are dissolved in a dry environment. Consider pre-treating ACN with molecular sieves. | |
| Degraded Phosphoramidite: this compound may have degraded due to improper storage or handling. | Store this compound under argon or nitrogen at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Premature Loss of N4-Acetyl Group (Deacetylation) | Inappropriate Post-Synthesis Conditions: The N4-acetyl group is labile and can be lost during cleavage and deprotection steps. | During photolytic cleavage, using a buffered acetonitrile solvent can significantly reduce N4-deacetylation.[2] For base deprotection, consider using milder conditions if the acetyl group needs to be retained for specific applications. |
| Activator Acidity: While not definitively reported for the coupling step itself, highly acidic conditions can potentially contribute to the lability of the acetyl group. | If deacetylation during synthesis is suspected, consider using a less acidic activator like 4,5-Dicyanoimidazole (DCI), which has a higher pKa than tetrazole-based activators.[1] | |
| (n+1) Impurities Observed in Final Product | Premature Detritylation: The activator may be acidic enough to cause some removal of the 5'-DMT group from the phosphoramidite in solution, leading to the coupling of a dimer. | This is more prevalent with highly acidic activators.[1] If (n+1) impurities are a significant issue, switching to a less acidic activator like DCI is recommended, especially for larger-scale syntheses.[1] |
| Formation of Deletion Sequences (n-1) | Incomplete Capping: Unreacted 5'-hydroxyl groups are not properly capped, allowing them to react in subsequent cycles. | Ensure that capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and delivered efficiently. Incomplete capping is a common source of deletion mutations.[3] |
| Incomplete Coupling: As a primary cause, if the this compound does not couple efficiently, the unreacted strand will be capped, leading to an n-1 sequence. | Address the root causes of low coupling efficiency as detailed above. |
Frequently Asked Questions (FAQs)
Q1: Which activator is best for this compound coupling?
A1: The optimal activator can depend on the specific requirements of your synthesis. For routine and small-scale synthesis of RNA oligonucleotides containing Ac-rC, 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are highly recommended due to their increased reactivity compared to 1H-Tetrazole.[4] BTT is often favored for sterically hindered phosphoramidites and can allow for shorter coupling times.[1] For large-scale synthesis where minimizing side reactions like detritylation is critical, the less acidic 4,5-Dicyanoimidazole (DCI) is a strong candidate.[1]
Q2: What is the recommended concentration for the activator and this compound?
A2: A common starting point is a 0.1 M solution of this compound in anhydrous acetonitrile and a 0.25 M solution of the activator (e.g., ETT or BTT).
Q3: How can I confirm the coupling efficiency of this compound in my synthesis?
A3: Coupling efficiency is typically monitored by measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high trityl yield indicates efficient coupling. For a more detailed analysis, the final oligonucleotide product can be analyzed by HPLC or mass spectrometry to quantify the amount of full-length product versus failure sequences.
Q4: I am observing a significant amount of a species with a lower molecular weight than my target oligonucleotide. What could be the cause?
A4: This is likely due to premature loss of the N4-acetyl group from the cytidine base. This can occur during post-synthetic workup. A study has shown that N4-deacetylation can be a significant side reaction during photolytic cleavage and desilylation.[2] To mitigate this, it is recommended to use a buffered acetonitrile solvent during photolysis.[2]
Q5: Can I use the same deprotection conditions for oligonucleotides containing Ac-rC as I do for standard RNA?
A5: It depends on whether the N4-acetyl group is intended to be part of the final oligonucleotide. If so, standard deprotection protocols, which are designed to remove such protecting groups, will not be suitable. An orthogonal protection strategy and specialized deprotection conditions are necessary to retain the N4-acetyl group.[2] If the acetyl group is simply a protecting group for the cytidine base, then standard deprotection methods can be used. When using AMA (Ammonium hydroxide/Methylamine) for deprotection, it is recommended to use Ac-C.[5]
Quantitative Data Summary
| Activator | pKa | Recommended Concentration | Recommended Coupling Time for Ac-rC | Reported Coupling Efficiency (Modified RNA) |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[1] | 0.25 M | 3-15 minutes[1] | 96% with 15 min coupling time |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[1] | 0.25 M | 6 minutes[2] | - |
| 1H-Tetrazole | 4.8[6] | 0.45 M | 10-15 minutes[1] | >90% with 15 min coupling time |
| 4,5-Dicyanoimidazole (DCI) | 5.2[1] | 0.25 M | 6-10 minutes | - |
Experimental Protocols
Protocol 1: this compound Coupling using 5-Ethylthio-1H-tetrazole (ETT)
This protocol is a general guideline for automated solid-phase oligonucleotide synthesis.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of ETT in anhydrous acetonitrile.
-
Ensure all other synthesis reagents (deblocking, capping, oxidation solutions) are fresh and properly prepared.
-
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-DMT protecting group from the solid support-bound oligonucleotide using a standard acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Washing: Thoroughly wash the support with anhydrous acetonitrile.
-
Coupling: Deliver the this compound solution and the ETT activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for 6 minutes.[2]
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride/N-methylimidazole).
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using a standard iodine solution.
-
Washing: Wash the support with anhydrous acetonitrile.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final coupling, cleave the oligonucleotide from the solid support and remove the remaining protecting groups using appropriate conditions, being mindful of the potential for N4-deacetylation as discussed in the troubleshooting guide.
Visualizations
Caption: The phosphoramidite coupling cycle for incorporating Ac-rC.
Caption: A decision tree for troubleshooting low coupling efficiency with Ac-rC.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
Technical Support Center: Optimizing the Capping Step for Ac-rC Containing Oligonucleotides
Welcome to the Technical Support Center for optimizing the synthesis of oligonucleotides containing N4-acetyl-2'-O-ribosylcytidine (Ac-rC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical capping step in solid-phase oligonucleotide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful synthesis of high-quality Ac-rC modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the capping step critical when synthesizing oligonucleotides containing Ac-rC?
The capping step in solid-phase oligonucleotide synthesis is essential for blocking any 5'-hydroxyl groups that have failed to react during the coupling step. This prevents the formation of n-1 and other deletion mutant sequences, which are difficult to separate from the full-length product. For oligonucleotides containing sensitive modifications like Ac-rC, an effective capping step is crucial to maximize the yield of the desired product and simplify downstream purification.
Q2: What are the potential issues with using standard capping reagents for Ac-rC containing oligos?
Standard capping protocols typically use acetic anhydride as the acetylating agent. However, the exocyclic amine of cytidine is protected by an acetyl group (Ac) in Ac-rC, which is labile under certain conditions. There is a risk that the acetic anhydride in the capping mixture could react with or lead to the exchange of the N4-acetyl group on the cytidine base, potentially compromising the integrity of the modification.
Q3: What is "ultramild" capping and why is it recommended for Ac-rC oligo synthesis?
Ultramild capping utilizes phenoxyacetic anhydride (Pac₂O) in place of acetic anhydride. This reagent is less reactive than acetic anhydride and is therefore more compatible with sensitive protecting groups, such as the N4-acetyl group on cytidine. Using an ultramild capping approach minimizes the risk of side reactions and ensures the integrity of the Ac-rC modification throughout the synthesis process.
Q4: Can I omit the capping step altogether when synthesizing Ac-rC oligos?
While omitting the capping step is a possible strategy to avoid any potential side reactions with the Ac-rC modification, it is generally not recommended. Skipping the capping step will lead to an accumulation of n-1 deletion sequences, which can be challenging to remove during purification and may interfere with the biological activity of the final product. The use of an optimized ultramild capping protocol is the preferred method to ensure high-purity, full-length oligonucleotides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of n-1 deletion sequences in the final product (as determined by HPLC or Mass Spectrometry). | 1. Incomplete capping: The capping reagent is not efficiently blocking the unreacted 5'-hydroxyl groups.[1] 2. Inefficient coupling: The phosphoramidite coupling efficiency is low, leading to a higher population of uncapped strands. | 1. Optimize capping reaction: - Switch to an ultramild capping reagent like phenoxyacetic anhydride. - Ensure capping reagents are fresh and anhydrous. - Increase the capping time. 2. Optimize coupling reaction: - Use fresh, high-quality phosphoramidites and activator. - Increase the coupling time or perform a double coupling step. |
| Presence of unexpected peaks in Mass Spectrometry analysis, potentially indicating modification of Ac-rC. | Reaction with capping reagents: The standard acetic anhydride capping mix may be reacting with the N4-acetyl group of cytidine. | Switch to an ultramild capping protocol: Utilize phenoxyacetic anhydride as the capping agent to minimize side reactions with the sensitive Ac-rC modification.[2] |
| Low yield of the full-length oligonucleotide. | 1. Suboptimal capping efficiency: Leading to a higher proportion of truncated sequences that are removed during purification. 2. Degradation of Ac-rC: Harsh capping or deprotection conditions can lead to the loss of the modification and cleavage of the oligonucleotide chain. | 1. Implement and optimize an ultramild capping step. 2. Use compatible deprotection conditions: Ensure that the deprotection method is mild enough to preserve the Ac-rC modification. |
Quantitative Data Summary
The choice of capping reagent can significantly impact the capping efficiency and the integrity of sensitive modifications. Below is a summary of typical capping efficiencies for standard and ultramild capping reagents.
| Capping Reagent | Activator | Typical Capping Efficiency | Compatibility with Ac-rC |
| Acetic Anhydride | N-Methylimidazole (NMI) | ~97-99% | Potential for side reactions |
| Acetic Anhydride | DMAP | >99% | Potential for side reactions |
| Phenoxyacetic Anhydride (Ultramild) | N-Methylimidazole (NMI) | >99% | Recommended |
Note: Capping efficiencies can vary depending on the synthesizer, reagents, and the specific oligonucleotide sequence.
Experimental Protocols
Protocol 1: Ultramild Capping using Phenoxyacetic Anhydride
This protocol is recommended for the synthesis of oligonucleotides containing Ac-rC to minimize the risk of side reactions and ensure high capping efficiency.
Reagents:
-
Capping Solution A (Ultramild): 5% (w/v) Phenoxyacetic Anhydride in a mixture of Tetrahydrofuran (THF) and Pyridine (e.g., 85:10 v/v).[3]
-
Capping Solution B: 10% (v/v) N-Methylimidazole (NMI) in THF.[4]
Procedure (to be adapted for your specific oligonucleotide synthesizer):
-
Preparation: Ensure all reagents are anhydrous. Prepare the capping solutions fresh if possible, or store them under inert gas (Argon or Nitrogen).
-
Synthesis Cycle: During the capping step of the automated solid-phase synthesis cycle, deliver the following:
-
An equal volume of Capping Solution A (Ultramild) and Capping Solution B are mixed either just before or during delivery to the synthesis column.
-
-
Reaction Time: A typical capping time is 2-5 minutes. This may need to be optimized based on your synthesizer and the specific sequence.
-
Washing: After the capping step, thoroughly wash the solid support with anhydrous acetonitrile to remove any unreacted capping reagents and byproducts before proceeding to the oxidation step.
Protocol 2: Analysis of Capping Efficiency by HPLC
Objective: To quantify the percentage of n-1 deletion sequences, which is an indirect measure of capping efficiency.
Materials:
-
Crude deprotected oligonucleotide sample
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
UV detector (260 nm)
Procedure:
-
Dissolve the crude oligonucleotide in an appropriate buffer (e.g., nuclease-free water).
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
Analysis: The full-length product (n) will be the major peak. The n-1 deletion sequences will typically elute slightly earlier. Integrate the peak areas of the n and n-1 peaks to calculate the relative percentage of the n-1 impurity. A lower percentage of n-1 indicates higher capping efficiency.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. neb.com [neb.com]
- 3. Atom Scientific Ltd | Product | Capping A Ultramild (THF / pyridine / phenoxyacetic anhydride; V / V / V = 85 / 10 / 5) [atomscientific.com]
- 4. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ac-rC Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with secondary structures during the purification of N4-acetylcytidine (Ac-rC) modified RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why are Ac-rC oligos prone to forming secondary structures?
Ac-rC modified oligonucleotides, like other RNA molecules, can fold into secondary structures such as hairpins, loops, and duplexes. This is primarily driven by intramolecular hydrogen bonding between complementary bases (G-C, A-U). The presence of GC-rich sequences significantly increases the propensity for forming stable secondary structures. While the N4-acetyl group on cytidine may have some impact on base pairing, the inherent nature of RNA to form these structures is the dominant factor.[1]
Q2: How do secondary structures affect the purification of Ac-rC oligos?
Secondary structures can significantly complicate purification by:
-
Causing peak broadening or splitting in HPLC: Different conformers of the same oligonucleotide may elute at slightly different retention times, leading to broad or multiple peaks and making it difficult to isolate a pure product.[1]
-
Altering migration in PAGE: The migration of an oligonucleotide in a non-denaturing gel is dependent on both its size and shape. Secondary structures lead to a more compact conformation, causing the oligo to migrate faster than its linear counterpart of the same length, which can result in inaccurate size estimation and poor separation from impurities.
-
Reducing recovery: Stable secondary structures can lead to aggregation and precipitation of the oligonucleotide, resulting in lower yields during purification.
Q3: What are the recommended purification methods for Ac-rC oligos with secondary structures?
The most effective methods for purifying Ac-rC oligos with secondary structures involve denaturing conditions to disrupt the hydrogen bonds and ensure the oligonucleotide is in a linear state. The two primary recommended techniques are:
-
Denaturing Polyacrylamide Gel Electrophoresis (dPAGE): This method separates oligonucleotides based on their size with single-nucleotide resolution.[2][3][4] The use of urea as a denaturing agent ensures that secondary structures are unfolded.[5][6]
-
Denaturing High-Performance Liquid Chromatography (dHPLC): This technique offers higher throughput and scalability compared to dPAGE. Denaturation can be achieved by:
-
Elevated temperatures: Running the chromatography at temperatures around 60-80°C can effectively melt secondary structures.[1][7][8]
-
Denaturing mobile phases: Incorporating denaturants like urea into the mobile phase can disrupt hydrogen bonding.[7]
-
High pH: For DNA oligonucleotides, a high pH mobile phase (around pH 12) can denature secondary structures. However, this is generally not recommended for RNA due to the risk of phosphodiester bond cleavage.[1] Ion-exchange HPLC (IE-HPLC) at a moderately alkaline pH can be effective for structured oligos.[1][9]
-
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Ac-rC oligonucleotides with secondary structures.
| Problem | Potential Cause | Recommended Solution |
| Broad or split peaks in HPLC | Presence of multiple conformers due to incomplete denaturation of secondary structures. | Increase denaturing conditions: - Increase the column temperature (e.g., to 60-80°C). - Add a denaturing agent like urea to the mobile phase. - Optimize the gradient to better separate conformers. Switch to a different method: - Consider using denaturing PAGE for higher resolution. |
| Co-elution of the full-length product with closely related impurities (e.g., n-1 sequences). | Optimize chromatography: - Use a longer column or a column with smaller particle size for better resolution. - Adjust the mobile phase composition and gradient slope. | |
| Column contamination or degradation. | Maintain the column: - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. | |
| Low recovery of Ac-rC oligo after purification | For dPAGE: Inefficient elution from the gel matrix. | Optimize elution: - Ensure the gel slice is thoroughly crushed. - Increase the elution time and/or temperature. - Use a higher concentration of elution buffer. - Consider electroelution for more efficient recovery. |
| For dHPLC: Precipitation of the oligo on the column or in the tubing. | Improve solubility: - Ensure the mobile phase composition is suitable for your oligo. - Check for any leaks or blockages in the system. | |
| Incorrect product size confirmed by mass spectrometry after purification | Co-migration or co-elution of impurities with the target oligo. | Improve separation resolution: - For dPAGE: Use a higher percentage acrylamide gel for better separation of smaller oligos. - For dHPLC: Optimize the gradient and flow rate. Consider a two-step purification process (e.g., RP-HPLC followed by IE-HPLC). |
Data Presentation
The following table summarizes publicly available data on the purification of structured oligonucleotides using denaturing techniques. Note that the specific sequences and modifications may vary, but the data provides a general comparison of expected purity and yield.
| Purification Method | Oligonucleotide Description | Purity (%) | Yield (%) | Reference |
| dPAGE | General oligonucleotides | >85 | Lower than HPLC | [10] |
| dHPLC (with urea) | 22-mer single-stranded RNA | >99 | >56 | [7] |
| SNOP | 70-mer DNA oligonucleotides | Median 78 | Not specified | [11] |
Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)
This protocol is a general guideline for purifying Ac-rC oligonucleotides and should be optimized for your specific oligo length and sequence.
1. Gel Preparation (for a 10% denaturing gel):
-
In a 50 mL conical tube, mix:
-
21 g Urea
-
5 mL 10x TBE buffer
-
12.5 mL 40% Acrylamide/Bis-acrylamide (19:1) solution
-
Add deionized water to a final volume of 50 mL and dissolve the urea completely by warming gently.
-
-
Add 50 µL of TEMED and 500 µL of fresh 10% Ammonium Persulfate (APS) to initiate polymerization.
-
Immediately pour the solution between the glass plates of the gel casting apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.
2. Sample Preparation and Loading:
-
Resuspend the crude Ac-rC oligo in an appropriate volume of RNase-free water.
-
Mix the oligo sample with an equal volume of 2x Formamide Loading Dye (containing formamide, EDTA, and tracking dyes like bromophenol blue and xylene cyanol).
-
Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.[5]
-
Load the denatured samples onto the pre-run gel.
3. Electrophoresis:
-
Assemble the gel apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel for 30 minutes at a constant power of 20 W.
-
Run the gel at a constant power (e.g., 20 W) until the desired separation is achieved (monitor the migration of the tracking dyes).
4. Product Visualization and Elution:
-
Visualize the RNA bands using UV shadowing.
-
Excise the band corresponding to the full-length product using a clean scalpel.
-
Crush the gel slice into small pieces and place it in a microcentrifuge tube.
-
Add elution buffer (e.g., 0.3 M sodium acetate) to cover the gel pieces.
-
Incubate at room temperature or 37°C overnight with shaking.
-
Separate the eluate from the gel pieces by centrifugation through a filter tube.
-
Precipitate the RNA from the eluate using ethanol or isopropanol.
Denaturing High-Performance Liquid Chromatography (dHPLC)
This protocol provides a starting point for developing a dHPLC method for Ac-rC oligo purification.
1. System and Column:
-
An HPLC system with a UV detector and a column oven is required.
-
A reversed-phase column suitable for oligonucleotide separation (e.g., C18) is recommended.
2. Mobile Phase Preparation (Example with Urea):
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) with 5 M Urea in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA with 5 M Urea in 50% Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Column Temperature: 60°C (can be optimized between 50-80°C).
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.
-
Detection Wavelength: 260 nm.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a good starting point. The optimal gradient will depend on the length and sequence of the Ac-rC oligo.
4. Sample Preparation and Injection:
-
Dissolve the crude Ac-rC oligo in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject the sample onto the equilibrated column.
5. Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).
Visualizations
Caption: Workflow for denaturing PAGE purification of Ac-rC oligos.
Caption: Workflow for denaturing HPLC purification of Ac-rC oligos.
Caption: Troubleshooting logic for Ac-rC oligo purification.
References
- 1. atdbio.com [atdbio.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Electrophoresis in Acrylamide Gels [protocols.io]
- 6. Denaturing PAGE for resolving RNA [protocols.io]
- 7. agilent.com [agilent.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. Simultaneous and stoichiometric purification of hundreds of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Epitranscriptome: A Comparative Guide to Mass Spectrometry Analysis of Ac-rC Modified RNA
For researchers, scientists, and drug development professionals delving into the intricate world of RNA modifications, N4-acetylcytidine (ac4C) presents both a compelling target and a significant analytical challenge. This guide provides an objective comparison of mass spectrometry-based approaches and other key methods for the detection and quantification of ac4C in RNA, supported by experimental data and detailed protocols to inform your research strategy.
The acetylation of cytidine at the N4 position is a conserved RNA modification implicated in a range of biological processes, including the regulation of mRNA stability and translation efficiency.[1][2] Its accurate detection and quantification are therefore crucial for understanding its role in health and disease. However, the labile nature of the acetyl group makes ac4C prone to deacetylation under certain conditions, a critical consideration for sample handling and analysis.[1][3]
Unveiling Ac-rC: A Head-to-Head Comparison of Detection Methodologies
Several techniques have been developed to identify and quantify ac4C in RNA, each with its own set of strengths and limitations. The primary methods include liquid chromatography-mass spectrometry (LC-MS), antibody-based enrichment followed by sequencing (acRIP-seq), and chemical modification-based sequencing approaches (ac4C-seq and its variants).
| Method | Principle | Advantages | Limitations | Resolution |
| LC-MS/MS | Direct detection of ac4C nucleosides after enzymatic digestion of RNA. | Highly sensitive and accurate for global quantification.[1] Does not rely on antibodies or enzymatic reactions with potential biases. | Does not provide sequence context (location of modification).[4] May have reduced sensitivity for very low-abundance RNAs.[5][6] | Nucleoside level |
| acRIP-seq | Immunoprecipitation of RNA fragments containing ac4C using a specific antibody, followed by high-throughput sequencing. | Enables transcriptome-wide identification of ac4C-containing regions.[3] Good for initial screening and identifying potential ac4C sites. | Resolution is limited to the size of the RNA fragments (~100-200 nt).[7] Antibody specificity can be a concern, potentially leading to off-target enrichment.[6][7] | ~100-200 nucleotides |
| ac4C-seq | Chemical reduction of ac4C to a tetrahydro-ac4C adduct, which induces misincorporation during reverse transcription, allowing for detection as a C-to-T transition in sequencing data.[5][8] | Provides single-nucleotide resolution mapping of ac4C sites.[5] Quantitative when combined with appropriate controls and analysis.[8] | The chemical reduction step can be inefficient and may lead to RNA degradation.[3] The efficiency of reverse transcriptase misincorporation at the modified site can vary. | Single nucleotide |
| RedaC:T-seq & RetraC:T | Similar to ac4C-seq, but utilize different reducing agents (NaBH4) and, in the case of RetraC:T, a modified dNTP to enhance the C-to-T mismatch rate.[3] | Improved efficiency of C-to-T mismatch detection compared to earlier methods.[3] | Subject to similar limitations as ac4C-seq regarding potential RNA degradation and the complexities of the chemical and enzymatic steps.[3] | Single nucleotide |
Illuminating the Path: Experimental Workflows
To aid in the selection and implementation of these techniques, the following diagrams illustrate the key steps involved in each workflow.
Caption: Workflow for global ac4C quantification by LC-MS/MS.
Caption: Comparison of acRIP-seq and chemical-based sequencing workflows.
In-Depth Experimental Protocols
For reproducible and reliable results, adherence to detailed experimental protocols is paramount. The following sections provide methodologies for the key experiments discussed.
Protocol 1: Global Quantification of ac4C by LC-MS/MS
This protocol outlines the steps for the global quantification of ac4C from total RNA.
1. RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 buffer, 1 µL of nuclease P1 (100 U/µL), and bring the total volume to 25 µL with nuclease-free water.
-
Incubate at 42°C for 1 hour.
-
Add 3 µL of ammonium bicarbonate (1 M, pH 7.9) and 1 µL of calf intestinal alkaline phosphatase (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 15 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Cytidine (C): m/z 244.1 → 112.1
-
N4-acetylcytidine (ac4C): m/z 286.1 → 154.1
-
-
-
Quantification: Generate a standard curve using known concentrations of C and ac4C nucleoside standards to quantify the amount of ac4C relative to C in the sample.
Protocol 2: Transcriptome-Wide Mapping of ac4C by acRIP-seq
This protocol details the enrichment of ac4C-containing RNA fragments for sequencing.
1. RNA Fragmentation:
-
Fragment 10-50 µg of poly(A)-selected RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody in immunoprecipitation buffer overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads.
3. Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted RNA using a standard library preparation kit.
-
Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and identify enriched peaks corresponding to putative ac4C sites.
Protocol 3: Single-Nucleotide Resolution Mapping of ac4C by a Chemical-Based Method (e.g., RedaC:T-seq)
This protocol describes the chemical modification of ac4C for detection by sequencing.
1. Chemical Reduction:
-
To 1-10 µg of RNA, add a freshly prepared solution of sodium borohydride (NaBH4) in an appropriate buffer.
-
Incubate at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 1 hour).[3]
-
Quench the reaction and purify the RNA.
2. RNA Fragmentation and Library Preparation:
-
Fragment the reduced RNA to the desired size.
-
Proceed with a library preparation protocol that includes a reverse transcription step. It is crucial to use a reverse transcriptase that efficiently reads through the modified base and incorporates a non-cognate nucleotide.
3. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the prepared libraries.
-
Analyze the sequencing data to identify C-to-T transitions that are significantly enriched in the chemically treated sample compared to a control sample, indicating the locations of ac4C.
Concluding Remarks
The choice of method for ac4C analysis will ultimately depend on the specific research question. For a global overview of ac4C levels, LC-MS/MS provides a robust and accurate quantitative approach. When the goal is to identify the general location of ac4C across the transcriptome, acRIP-seq is a valuable tool. For precise, single-nucleotide resolution mapping, chemical modification-based sequencing methods are the gold standard, despite their technical challenges. By carefully considering the principles, advantages, and limitations of each technique, researchers can select the most appropriate strategy to advance our understanding of the role of ac4C in RNA biology and its implications for human health and disease.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 8. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
N4-acetylcytidine (Ac-rC) Enhances RNA Thermal Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of RNA plays a crucial role in regulating its structure, function, and stability. One such modification, N4-acetylcytidine (Ac-rC), has been shown to significantly enhance the thermal stability of RNA duplexes. This guide provides a comprehensive comparison of the thermal stability of RNA with and without Ac-rC, supported by experimental data and detailed protocols for researchers interested in investigating this phenomenon.
Enhanced Thermal Stability of Ac-rC Modified RNA
N4-acetylcytidine is a conserved RNA modification found in all domains of life.[1][2][3][4][5][6][7] Its presence in RNA, particularly within a 5'-CCG-3' sequence context, has been demonstrated to increase the stability of RNA duplexes.[1][3][4][5][6][7] This stabilizing effect is attributed to the acetyl group of Ac-rC, which promotes a conformation that strengthens Watson-Crick base pairing with guanosine.[8]
A key study by Bartee et al. (2022) provides quantitative evidence of this increased stability through thermal denaturation experiments. The melting temperature (Tm), the temperature at which half of the RNA duplex dissociates, is a direct measure of its thermal stability. The data clearly shows a significant increase in the Tm of an RNA duplex containing Ac-rC compared to its unmodified counterpart.
Quantitative Data Summary
The following table summarizes the melting temperature data from the study by Bartee et al., comparing an unmodified RNA duplex to one containing a single Ac-rC modification.
| RNA Duplex | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| Unmodified RNA | 68.1 ± 0.2 | - |
| Ac-rC Modified RNA | 71.3 ± 0.1 | +3.2 |
Data sourced from Bartee et al., 2022.
This notable increase of 3.2°C in the melting temperature demonstrates the significant stabilizing effect of a single Ac-rC modification on an RNA duplex.
Experimental Protocols
The following is a detailed protocol for determining the thermal stability of RNA duplexes using a thermal denaturation assay, a common method in the biophysical study of nucleic acids.[9][10]
RNA Annealing for Duplex Formation
-
Resuspend RNA Oligonucleotides: Separately dissolve the lyophilized single-stranded RNA oligonucleotides (both the unmodified and Ac-rC modified strands, and their complementary strands) in RNase-free water to a stock concentration of 100 µM.
-
Dilution: Dilute each RNA oligonucleotide stock solution to a final concentration of 50 µM using RNase-free water.
-
Mixing and Annealing:
-
In an RNase-free microcentrifuge tube, mix 40 µL of the 50 µM sense RNA solution with 40 µL of the 50 µM antisense RNA solution.
-
Add 20 µL of 5x annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 5 mM EDTA). This will result in a final volume of 100 µL with an RNA duplex concentration of 20 µM.
-
Incubate the mixture at 90-95°C for 1-2 minutes.
-
Allow the solution to slowly cool to room temperature over a period of at least 30 minutes to ensure proper duplex formation.[11]
-
Thermal Denaturation (Melting) Assay
-
Sample Preparation: Prepare the annealed RNA duplex samples for analysis by diluting them to the desired final concentration (e.g., 1-2 µM) in a suitable melting buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, 100 mM NaCl, 0.1 mM EDTA).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Quartz cuvettes with a 1 cm path length are recommended.
-
Data Acquisition:
-
Equilibrate the samples at the starting temperature (e.g., 20°C) for at least 5 minutes.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).[12]
-
Continue recording the absorbance until the temperature reaches the final point (e.g., 90°C), ensuring the melting transition is complete.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the RNA is denatured. This corresponds to the midpoint of the transition in the melting curve. This can be calculated by finding the maximum of the first derivative of the melting curve.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in comparing the thermal stability of RNA with and without Ac-rC.
Caption: Workflow for the preparation of unmodified and Ac-rC modified RNA duplexes.
Caption: Experimental workflow for thermal denaturation analysis of RNA duplexes.
References
- 1. Thermal Shift Assay for Characterizing the Stability of RNA Helicases and Their Interaction with Ligands. | Semantic Scholar [semanticscholar.org]
- 2. Thermal Shift Assay for Characterizing the Stability of RNA Helicases and Their Interaction with Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Shift Assay for Characterizing the Stability of RNA Helicases and Their Interaction with Ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. metabion.com [metabion.com]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
A Comparative Guide to HPLC and PAGE Purification of Ac-rC Modified Oligonucleotides
For researchers, scientists, and drug development professionals working with N4-acetylcytidine (Ac-rC) modified oligonucleotides, achieving high purity is paramount for the reliability of downstream applications and the safety and efficacy of potential therapeutics. The two most common methods for the purification of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). This guide provides an objective comparison of these two techniques for the purification of Ac-rC modified oligonucleotides, supported by general performance data and detailed experimental protocols.
Principles of Purification
High-Performance Liquid Chromatography (HPLC) separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotides, ion-pair reversed-phase (IP-RP) HPLC is the most common modality. In this technique, a hydrophobic stationary phase is used, and an ion-pairing agent is added to the mobile phase to neutralize the negative charges of the oligonucleotide backbone, allowing for separation based on hydrophobicity.
Polyacrylamide Gel Electrophoresis (PAGE) separates molecules based on their size, charge, and conformation. Under denaturing conditions (typically using urea), oligonucleotides are separated primarily by their length. The negatively charged phosphate backbone causes the oligonucleotides to migrate towards the positive electrode through the porous polyacrylamide gel matrix, with shorter fragments moving more quickly.
Head-to-Head Comparison: HPLC vs. PAGE
The choice between HPLC and PAGE for the purification of Ac-rC modified oligonucleotides depends on the specific requirements of the downstream application, including the desired purity, yield, and throughput.
| Feature | HPLC (Ion-Pair Reversed-Phase) | PAGE (Denaturing) |
| Purity | >85%[1] | >90%[1] |
| Yield | 50-70%[2] | 20-50%[2] |
| Resolution | Excellent for shorter oligonucleotides (<50 bases) | Excellent, single-base resolution |
| Throughput | High, amenable to automation | Low, labor-intensive |
| Scale | Easily scalable for large quantities | Limited to smaller scales |
| Cost | Higher initial instrument cost, lower labor cost | Lower instrument cost, higher labor cost |
| Modification Impact | Ac-rC is a polar modification and may have reduced retention, requiring method optimization. | Minimal impact on migration, as separation is primarily by size. |
| Best Suited For | High-throughput applications, large-scale synthesis, and purification of oligonucleotides with hydrophobic modifications. | Applications requiring the highest purity and resolution, especially for longer oligonucleotides. |
Experimental Workflows
Experimental Protocols
Ion-Pair Reversed-Phase HPLC Protocol
This protocol is a general guideline for the purification of modified RNA oligonucleotides and should be optimized for Ac-rC modified sequences.
Materials:
-
Crude Ac-rC modified oligonucleotide, lyophilized
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 40% B over 30 minutes. The gradient may need to be adjusted based on the retention time of the Ac-rC modified oligonucleotide.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pooling and Desalting: Pool the fractions with the desired purity and remove the ion-pairing salts and acetonitrile through a desalting process (e.g., gel filtration or ethanol precipitation).
-
Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide as a powder.
Denaturing PAGE Protocol
This protocol is a standard method for purifying RNA oligonucleotides.
Materials:
-
Crude Ac-rC modified oligonucleotide, lyophilized
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7-8 M urea in 1X TBE buffer)
-
1X TBE (Tris-borate-EDTA) buffer
-
2X Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, bromophenol blue, xylene cyanol)
-
Gel elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (100% and 70%)
-
UV transilluminator with a fluorescent plate for shadowing
Procedure:
-
Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage for the size of the oligonucleotide.
-
Sample Preparation: Dissolve the crude oligonucleotide in 1X TBE buffer and mix with an equal volume of 2X formamide loading buffer. Heat at 95°C for 3-5 minutes and then immediately place on ice.
-
Loading and Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved (indicated by the migration of the tracking dyes).
-
Visualization: Visualize the oligonucleotide bands by UV shadowing. The full-length product should be the most intense band.
-
Band Excision: Carefully excise the gel slice containing the full-length product.
-
Elution: Crush the gel slice and incubate it in gel elution buffer overnight with agitation to elute the oligonucleotide.
-
Purification: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Ethanol Precipitation: Precipitate the oligonucleotide by adding 3 volumes of cold 100% ethanol and incubating at -20°C.
-
Washing and Drying: Pellet the oligonucleotide by centrifugation, wash the pellet with 70% ethanol, and air dry.
-
Resuspension: Resuspend the purified oligonucleotide in an appropriate RNase-free buffer or water.
Conclusion
Both HPLC and PAGE are effective methods for purifying Ac-rC modified oligonucleotides. HPLC offers higher throughput and is more amenable to automation and scale-up, making it a preferred choice for many applications in drug development. However, the polar nature of the Ac-rC modification may necessitate careful optimization of the HPLC method to achieve adequate retention and separation. PAGE, while more labor-intensive and lower in yield, provides excellent resolution and is the gold standard for applications demanding the highest purity. The final choice of purification method should be guided by the specific requirements of the intended application, balancing the need for purity, yield, and scalability.
References
A Researcher's Guide to Functional Assays for Ac-rC Modified siRNA: Evaluating Efficacy and Specificity
The central role of N4-acetylcytidine (ac4C) in modulating RNA stability and translation efficiency in endogenous RNAs suggests its potential as a valuable modification for therapeutic siRNAs.[1][2][3] However, a thorough functional assessment is critical to determine its impact on gene silencing potency and off-target effects. This involves a multi-pronged approach utilizing assays that probe different stages of the RNA interference (RNAi) pathway, from target mRNA degradation to protein knockdown.
Key Functional Assays for siRNA Characterization
Three principal assays form the cornerstone of functional siRNA validation: the dual-luciferase reporter assay for initial high-throughput screening, quantitative PCR (qPCR) for measuring target mRNA levels, and Western blotting for quantifying protein expression.
Dual-Luciferase Reporter Assay: A Primary Screen for On-Target Activity
This assay provides a rapid and quantitative method to assess the ability of an siRNA to recognize and silence its intended target sequence.[4][5] It utilizes a plasmid vector encoding a reporter gene (commonly Firefly luciferase) fused to the target mRNA's 3' untranslated region (UTR), which contains the siRNA binding site. A second reporter gene (typically Renilla luciferase) on the same or a co-transfected plasmid serves as an internal control for normalization.[4][6] A reduction in the Firefly luciferase signal relative to the Renilla signal indicates successful on-target silencing.
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: Workflow of the dual-luciferase reporter assay for siRNA activity.
Quantitative PCR (qPCR): Measuring mRNA Knockdown
To confirm that the observed phenotype is due to the degradation of the target mRNA, qPCR is the gold standard.[7][8] This technique quantifies the amount of a specific mRNA transcript in a sample. By comparing the mRNA levels in cells treated with the Ac-rC modified siRNA to those treated with a negative control siRNA, the percentage of target knockdown can be accurately determined.[9]
Experimental Workflow: qPCR for mRNA Knockdown Analysis
Caption: Workflow for quantifying mRNA knockdown using qPCR.
Western Blotting: Assessing Protein Knockdown
The ultimate goal of gene silencing is to reduce the level of the target protein. Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture of proteins extracted from cells.[10] This assay is crucial to confirm that the mRNA knockdown observed by qPCR translates to a functional reduction in the target protein.[10]
Experimental Workflow: Western Blotting for Protein Knockdown
Caption: Workflow for assessing protein knockdown via Western blotting.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of Ac-rC modified siRNA with other alternatives, all quantitative data should be summarized in structured tables.
Table 1: Comparison of Gene Silencing Efficiency
| siRNA Modification | Target Gene | IC50 (nM) - Luciferase Assay | % mRNA Knockdown (qPCR) at 10 nM | % Protein Knockdown (Western Blot) at 10 nM |
| Ac-rC Modified | Gene X | Data to be generated | Data to be generated | Data to be generated |
| Unmodified | Gene X | Comparative data | Comparative data | Comparative data |
| 2'-O-Methyl | Gene X | Comparative data | Comparative data | Comparative data |
Table 2: Off-Target Effect Analysis
| siRNA Modification | Off-Target Gene 1 Knockdown (%) | Off-Target Gene 2 Knockdown (%) |
| Ac-rC Modified | Data to be generated | Data to be generated |
| Unmodified | Comparative data | Comparative data |
| 2'-O-Methyl | Comparative data | Comparative data |
The Path Forward: Addressing the Data Gap
While the methodologies for evaluating siRNA are well-established, there is a clear need for studies that specifically investigate the functional consequences of Ac-rC modification in synthetic siRNAs. The potential for this modification to enhance stability and potency while potentially mitigating off-target effects is significant. Future research should focus on generating the comparative data outlined in the tables above to fully elucidate the therapeutic potential of Ac-rC modified siRNAs.
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Transfection: Co-transfect cells with 100 ng of the reporter plasmid and the desired concentration of siRNA (e.g., a serial dilution from 0.1 to 100 nM) using a suitable transfection reagent according to the manufacturer's protocol. Include non-targeting siRNA as a negative control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Remove the culture medium and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure the Firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of gene silencing relative to the negative control.
Quantitative PCR (qPCR) Protocol
-
Cell Treatment and RNA Extraction: Treat cells with siRNA as described for the dual-luciferase assay. After 24-72 hours, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample, including primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the siRNA-treated samples to the negative control.
Western Blot Protocol
-
Cell Treatment and Protein Extraction: Treat cells with siRNA for 48-96 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin, GAPDH).
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.
References
- 1. US10017766B2 - SiRNA and their use in metho... | Thinkstruct [thinkstruct.com]
- 2. Molecular Engineering of Functional SiRNA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Gene Silencing Properties of siRNAs Containing Terminal Amide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Screening target specificity of siRNAs by rapid amplification of cDNA ends (RACE) for non-sequenced species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1423404A2 - RNA INTERFERENCE MEDIATED TREATMENT OF ALZHEIMER'S DISEASE USING SHORT INTERFERING NUCLEIC ACID (siNA) - Google Patents [patents.google.com]
- 8. US10124042B2 - Methods and products for nucleic acid production and delivery - Google Patents [patents.google.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
Unlocking Efficiency: A Comparative Analysis of Fast Deprotection Protocols for Ac-rC in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the efficiency and fidelity of the deprotection step are paramount. This guide provides a comparative analysis of fast deprotection protocols for N-acetyl-cytidine (Ac-rC) phosphoramidite, a key building block in RNA synthesis. We present a summary of quantitative data, detailed experimental methodologies, and visual workflows to facilitate an informed selection of the optimal deprotection strategy.
The use of Ac-rC in oligonucleotide synthesis offers advantages in terms of stability and coupling efficiency. However, the subsequent removal of the acetyl protecting group, along with other protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyl group, requires carefully optimized conditions to ensure high yield and purity of the final RNA product. "Fast deprotection" protocols are particularly sought after to reduce overall synthesis time, a critical factor in high-throughput applications.
Comparative Analysis of Fast Deprotection Protocols
The choice of a fast deprotection protocol for oligonucleotides containing Ac-rC is influenced by the other protecting groups present in the sequence and the sensitivity of any incorporated dyes or modifications. Below is a summary of commonly employed fast deprotection reagents and their recommended conditions.
| Deprotection Reagent | Composition | Temperature | Duration | Key Considerations |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65 °C | 10 - 15 minutes | Highly effective for simultaneous cleavage and deprotection. Requires Ac-dC to prevent base modification.[1][2] Not compatible with all sensitive dyes. |
| UltraFAST | AMA (Ammonium Hydroxide / 40% Methylamine) | 65 °C | 5 - 10 minutes | A rapid version of the AMA protocol. It is crucial to use Ac-protected dC to avoid side reactions.[1][3][4] |
| Aqueous Ammonia | 29% Aqueous Ammonia | 170 °C | 5 minutes | Utilizes microwave irradiation for rapid deprotection.[5] |
| Ethanolic Methylamine / Aqueous Methylamine (EMAM) | 10M Methylamine in Ethanol/Water (1:1) | 65 °C | 10 minutes | Effective for deprotection of exocyclic amine protecting groups.[6] |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in anhydrous MeOH | Room Temperature | 2 - 4 hours | An "UltraMILD" approach suitable for sensitive labels, though slower than high-temperature methods.[3][7] Requires the use of phenoxyacetic anhydride in the capping step for faster deprotection.[7] |
Experimental Protocols
AMA Fast Deprotection Protocol
This protocol is widely used for its speed and efficiency in removing standard protecting groups.
Procedure:
-
Following solid-phase synthesis, transfer the support-bound oligonucleotide to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness in a speed-vac.
-
Proceed with the 2'-O-deprotection step.
2'-O-Deprotection Protocol (using TEA·3HF)
This step is crucial for removing the 2'-O-protecting group (e.g., TBDMS or TOM) after the initial base and phosphate deprotection.
Procedure:
-
Resuspend the dried oligonucleotide from the previous step in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution and mix gently.
-
Add triethylamine trihydrofluoride (TEA·3HF) and incubate the mixture at 65°C for 2.5 hours.[1][3]
-
Quench the reaction and desalt the oligonucleotide using an appropriate method such as ethanol precipitation or cartridge purification.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for oligonucleotide synthesis and a typical fast deprotection sequence for an RNA oligonucleotide containing Ac-rC.
References
A Comparative Guide to the Validation of Protein Acetylation: Ion-Exchange HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate validation and quantification of protein acetylation is crucial for understanding cellular regulation and disease pathology. This guide provides an objective comparison of two key analytical techniques: Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) and Mass Spectrometry (MS), offering insights into their respective strengths and applications in the study of this critical post-translational modification.
Protein acetylation, the addition of an acetyl group to a lysine residue, is a dynamic and reversible post-translational modification that plays a pivotal role in regulating protein function, gene expression, and signal transduction. Validating the incorporation of these acetyl groups is fundamental to elucidating their biological significance. While various methods exist, IE-HPLC and MS-based approaches are prominent techniques offering distinct advantages in sensitivity, resolution, and throughput.
Performance Comparison at a Glance
The choice between IE-HPLC and Mass Spectrometry for validating protein acetylation often depends on the specific research question, sample complexity, and desired level of detail. While IE-HPLC provides excellent separation of acetylated isoforms, mass spectrometry offers unparalleled sensitivity and the ability to pinpoint specific acetylation sites.
| Feature | Ion-Exchange HPLC (IE-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on net charge differences of protein isoforms. | Identification and quantification based on mass-to-charge ratio of peptides. |
| Primary Application | Separation and purification of proteins with varying degrees of acetylation.[1] | Identification of specific acetylation sites and quantification of acetylated peptides. |
| Resolution | High resolution, capable of separating proteins differing by a single acetyl group.[1] | High resolution for both precursor and fragment ions, enabling precise mass determination.[2][3] |
| Sensitivity | Dependent on detector; UV detection is common but less sensitive than MS.[4] | High sensitivity, capable of detecting modifications in the femtomole range.[5] |
| Throughput | Moderate; analysis time is dependent on the gradient length. | High throughput, especially with modern instrumentation and multiplexing capabilities.[6][7] |
| Quantitative Accuracy | Good reproducibility for relative quantification of separated isoforms. | High accuracy and reproducibility with the use of stable isotope labeling.[8][9] |
| Identification of Site | Indirect; requires subsequent analysis like MS to identify the exact site.[1] | Direct identification of the specific lysine residue that is acetylated. |
| Sample Requirement | Microgram to milligram quantities of protein. | Nanogram to microgram quantities of protein.[2] |
Experimental Workflows
The validation of protein acetylation using either IE-HPLC or mass spectrometry involves a series of preparatory and analytical steps. The following diagrams illustrate the typical experimental workflows for each technique.
Detailed Experimental Protocols
Ion-Exchange HPLC for Separation of Acetylated Proteins
This protocol is adapted from methods used for the separation of acetylated histone H3 species and can be optimized for other proteins.[1]
1. Sample Preparation:
-
In Vitro Acetylation (Optional): Incubate the purified protein with an acetyl-CoA and a suitable acetyltransferase or a chemical acetylating agent like acetic anhydride.
-
Desalting: Prior to IE-HPLC, desalt the protein sample using reversed-phase HPLC (RP-HPLC) on a C8 column to remove excess reagents.
2. Cation-Exchange Chromatography:
-
Column: PolyCAT A column (or similar weak cation-exchange column).
-
Mobile Phase A: 20 mM sodium phosphate, 6 M urea, 1 mM DTT, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, 6 M urea, 1 mM DTT, 1 M NaCl, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 100 minutes) at a flow rate of 0.8 mL/min.
-
Detection: Monitor the elution profile at 214 nm or 230 nm.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every 2 minutes).
3. Downstream Analysis:
-
Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody to confirm the presence of acetylated proteins.
-
For identification of specific acetylation sites, fractions can be further analyzed by mass spectrometry.
Mass Spectrometry-Based Validation of Protein Acetylation
This protocol outlines a general workflow for the identification and quantification of protein acetylation sites using LC-MS/MS.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
2. Enrichment of Acetylated Peptides:
-
Incubate the peptide mixture with agarose beads conjugated to an anti-acetyl-lysine antibody to specifically capture acetylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
3. Desalting:
-
Desalt the enriched peptides using C18 StageTips or similar reversed-phase microcolumns to remove salts and other contaminants before MS analysis.
4. LC-MS/MS Analysis:
-
Separate the peptides using a nano-flow HPLC system with a C18 analytical column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the acetylated peptides and the specific sites of modification.
-
Quantify the relative abundance of acetylated peptides between different samples using label-free or label-based (e.g., SILAC, TMT) quantification methods.
Conclusion
Both ion-exchange HPLC and mass spectrometry are powerful techniques for the validation of protein acetylation. IE-HPLC excels at the separation and purification of bulk acetylated protein isoforms, providing a high-resolution view of the overall acetylation state. In contrast, mass spectrometry offers superior sensitivity and the ability to precisely identify and quantify specific acetylation sites within a protein. For a comprehensive understanding of protein acetylation, a combinatorial approach, where IE-HPLC is used for initial separation followed by MS analysis of the resulting fractions, can be particularly effective. The choice of methodology should be guided by the specific research goals, available instrumentation, and the nature of the biological sample.
References
- 1. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput Proteomics | Annual Reviews [annualreviews.org]
- 8. Current Status and Advances in Quantitative Proteomic Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
A Comparative Guide to the Structural Analysis of Ac-rC Modified RNA by NMR
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of RNA by N4-acetylcytidine (Ac-rC or ac4C) is a critical regulatory mechanism influencing RNA stability, translation, and cellular stress responses. Understanding the structural implications of this modification is paramount for elucidating its biological functions and for the development of novel RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state approach to characterize the structure and dynamics of Ac-rC modified RNA at atomic resolution. This guide provides a comparative overview of NMR spectroscopy for the structural analysis of Ac-rC modified RNA, supported by experimental data, and contrasts it with other common structural biology techniques.
Impact of Ac-rC on RNA Duplex Stability: A Quantitative Look
| RNA Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Unmodified |
| GCGACC GCCG | Unmodified | 59.8 | N/A |
| GCGACac4C GCCG | Ac-rC | 62.5 | +2.7 |
| GCGACC GCCG (with G•U wobble) | Unmodified | 56.7 | N/A |
| GCGACac4C GCCG (with G•U wobble) | Ac-rC | 59.8 | +3.1 |
Data sourced from Bartee et al., J Am Chem Soc, 2022.[1][2] This table clearly demonstrates that the presence of a single Ac-rC modification increases the melting temperature of an RNA duplex by 2.7 to 3.1 °C, indicating a more stable helical structure. This increased stability is a key piece of experimental data that informs our understanding of how Ac-rC influences RNA function.
Experimental Protocols
NMR Spectroscopy for RNA Structural Analysis
Determining the three-dimensional structure of an RNA molecule by NMR is a multi-step process that involves sample preparation, data acquisition, and structure calculation.
1. Sample Preparation:
-
RNA Synthesis: Short RNA oligonucleotides (< 50 nucleotides) containing Ac-rC can be chemically synthesized. For larger RNAs, in vitro transcription using T7 RNA polymerase is the standard method, which requires isotopically labeled nucleotide triphosphates (NTPs) for multidimensional NMR experiments.
-
Isotopic Labeling: Uniform labeling with 13C and 15N is crucial for resolving spectral overlap in larger RNA molecules. This is achieved by using 13C, 15N-labeled NTPs during in vitro transcription.
-
Purification and Annealing: The synthesized RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). For duplex studies, equimolar amounts of the complementary strands are mixed, heated to 95°C, and slowly cooled to room temperature to facilitate proper annealing.
-
NMR Sample Preparation: The purified RNA is dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) to a final concentration of 0.5-1.0 mM. For observing exchangeable imino protons involved in base pairing, the sample is prepared in 90% H₂O/10% D₂O. For observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.
2. NMR Data Acquisition:
A series of 1D and 2D NMR experiments are performed to assign the chemical shifts of the protons and carbons in the RNA and to obtain structural restraints.
-
1D ¹H NMR: Provides a general overview of the sample's folding and purity. The imino proton region (10-15 ppm) is particularly informative for assessing base pairing.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It detects protons that are close in space (< 5 Å), providing distance restraints that are crucial for calculating the 3D structure.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are scalar-coupled within the same sugar spin system, aiding in the assignment of ribose protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is essential for assigning carbon resonances and resolving proton overlap.
-
3D NMR Experiments (e.g., HCCH-TOCSY, NOESY-HSQC): For larger, isotopically labeled RNAs, 3D experiments are necessary to resolve severe spectral overlap and obtain unambiguous assignments and structural restraints.
3. Structure Calculation:
-
Resonance Assignment: The collected NMR spectra are processed, and the individual proton and carbon signals are assigned to specific atoms in the RNA sequence.
-
Restraint Collection: NOE cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints for the sugar pucker and backbone are derived from TOCSY and other experiments.
-
Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) that employ molecular dynamics and simulated annealing algorithms to generate a family of structures consistent with the data. This ensemble of structures represents the solution structure of the RNA.
Visualizing the Workflow and Comparisons
Caption: Workflow for RNA structure determination by NMR.
Comparison with Alternative Structural Biology Techniques
While NMR is a powerful tool for studying the solution structure and dynamics of modified RNA, other techniques offer complementary advantages.
Caption: Comparison of structural biology techniques for RNA analysis.
Detailed Comparison:
-
NMR Spectroscopy: The primary advantage of NMR is its ability to provide high-resolution structural and dynamic information in a solution environment that more closely mimics the cellular milieu.[3] It is particularly well-suited for studying conformational changes and interactions of small to medium-sized RNAs. The main limitation is the size of the RNA, as spectral complexity and signal broadening increase with molecular weight, making structure determination of RNAs larger than ~100 nucleotides very challenging.
-
X-ray Crystallography: This technique can provide atomic-resolution structures of RNA molecules of any size.[3] However, it requires the RNA to be crystallized, which can be a major bottleneck, especially for flexible molecules. The resulting structure represents a static snapshot in a non-physiological crystal lattice and may not fully capture the dynamic nature of the RNA in solution.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized the structural biology of large macromolecular complexes.[3] It allows for the visualization of molecules in a near-native, vitrified state without the need for crystallization. While powerful for large RNA-protein complexes like the ribosome, achieving high resolution for small, flexible RNA molecules like Ac-rC modified oligonucleotides remains a significant challenge.
-
Mass Spectrometry (MS): MS is an extremely sensitive technique that can provide information about the mass, stoichiometry, and composition of RNA and its complexes.[4] It is particularly useful for identifying and quantifying RNA modifications. While it can provide some low-resolution structural information through techniques like ion mobility-mass spectrometry, it does not provide the detailed 3D atomic coordinates that NMR and X-ray crystallography can.
Conclusion
The structural analysis of Ac-rC modified RNA is essential for a complete understanding of its biological roles. NMR spectroscopy stands out as a powerful technique for this purpose, offering the unique ability to determine high-resolution structures and characterize the dynamics of these molecules in solution. While challenges related to the size of the RNA and the need for isotopic labeling exist, the detailed insights gained from NMR are invaluable. The thermodynamic data presented here underscores the stabilizing effect of Ac-rC, providing a quantitative basis for its impact on RNA structure. For a comprehensive structural understanding, an integrative approach that combines the strengths of NMR with complementary techniques like X-ray crystallography, Cryo-EM, and mass spectrometry will be the most powerful strategy moving forward.
References
A Comparative Guide to Ac-rC and Other Modified Cytidine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides. This guide provides an objective comparison of N4-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-O-phosphoramidite (Ac-rC) with other commonly used modified cytidine phosphoramidites, focusing on performance metrics supported by experimental data.
This comparison will delve into key aspects of oligonucleotide synthesis, including coupling efficiency, deprotection conditions, and the stability of the resulting oligonucleotides. The information presented is intended to aid in the selection of the most suitable cytidine phosphoramidite for specific research and development applications.
Performance Comparison
The choice of the N4-protecting group on the cytidine phosphoramidite significantly impacts the efficiency of oligonucleotide synthesis and the integrity of the final product. The most commonly used protecting groups for cytidine are Acetyl (Ac), Benzoyl (Bz), and Dimethylformamidine (dmf).
Coupling Efficiency
The efficiency of the coupling step is paramount for the overall yield of the full-length oligonucleotide. While modern phosphoramidite chemistry generally achieves high coupling efficiencies of over 99%, the choice of protecting group can influence this outcome, particularly in the synthesis of long or complex oligonucleotides.
Deprotection Conditions and Side Reactions
The deprotection step, which removes the protecting groups from the nucleobases and the phosphate backbone, is a critical stage where the choice of cytidine phosphoramidite becomes highly significant. The lability of the N4-protecting group dictates the required deprotection conditions, which can range from mild to harsh.
| Protecting Group | Deprotection Conditions | Half-life (t½) | Potential Side Reactions |
| Acetyl (Ac) | Aqueous Methylamine (1:1 with aq. NH3 - "AMA") at 65°C | < 5 minutes | Minimal. Less susceptible to transamidation. |
| Aqueous Ammonia (28-30%) at 55°C | ~2 hours | None reported. | |
| Ethanolic Ammonia (2.0 M) at 25°C | ~10 hours | None reported. | |
| Benzoyl (Bz) | Aqueous Methylamine (1:1 with aq. NH3 - "AMA") at 65°C | ~10 minutes | Transamidation : Reaction with methylamine to form N4-methylcytidine.[1] |
| Aqueous Ammonia (28-30%) at 55°C | ~5 hours | None reported. | |
| Ethanolic Ammonia (2.0 M) at 25°C | > 24 hours | None reported. | |
| Dimethylformamidine (dmf) | Aqueous Ammonia (28-30%) at 55°C | Rapid | Generally clean deprotection. |
Key takeaway: Ac-rC is highly advantageous when using "fast" deprotection strategies involving methylamine (AMA), as it is significantly less prone to the transamidation side reaction that can occur with Bz-rC.[1] This makes Ac-rC a more robust choice for ensuring the fidelity of the final oligonucleotide sequence when rapid deprotection is desired.
Stability of the Resulting Oligonucleotide
The presence of modified nucleosides can influence the thermal stability of the resulting oligonucleotide duplex. N4-acetylcytidine (ac4C) has been shown to increase the thermal stability of RNA duplexes, particularly when paired with guanine.[2] This stabilizing effect is attributed to the conformational rigidity conferred by the N4-acetylation.[2]
Direct comparative studies on the thermal stability of oligonucleotides synthesized with Ac-rC versus Bz-rC or dmf-rC are limited. However, the inherent properties of the acetyl group in ac4C suggest a favorable impact on duplex stability, which can be a desirable characteristic in various applications, including antisense oligonucleotides and siRNAs.
Experimental Protocols
To facilitate the in-house evaluation and comparison of different cytidine phosphoramidites, detailed experimental protocols are provided below.
Protocol for Comparing Coupling Efficiency
This protocol outlines a method for determining and comparing the stepwise coupling efficiency of different cytidine phosphoramidites using High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively measure the coupling efficiency of Ac-rC, Bz-rC, and dmf-rC in the synthesis of a model oligonucleotide.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Ac-rC, Bz-rC, and dmf-rC phosphoramidites
-
Standard DNA/RNA phosphoramidites (A, G, U/T)
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Deprotection reagents (e.g., AMA, aqueous ammonia)
-
HPLC system with a suitable reverse-phase column
-
Solvents for HPLC analysis (e.g., acetonitrile, triethylammonium acetate buffer)
Methodology:
-
Oligonucleotide Synthesis: Synthesize a short, model oligonucleotide sequence (e.g., a 20-mer) containing the cytidine modification of interest. Perform separate syntheses for each of the cytidine phosphoramidites being tested, keeping all other synthesis parameters constant.
-
Trityl Cation Monitoring (Optional but Recommended): If the synthesizer is equipped with a trityl monitor, record the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. This provides a real-time estimation of the coupling efficiency at each cycle.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the appropriate deprotection protocol for the specific cytidine phosphoramidite used.
-
HPLC Analysis:
-
Dissolve the crude, deprotected oligonucleotide in a suitable buffer.
-
Analyze the sample by reverse-phase HPLC.
-
The primary peak should correspond to the full-length product (FLP). Shorter, earlier-eluting peaks represent failure sequences (n-1, n-2, etc.).
-
Calculate the coupling efficiency by integrating the peak areas. The percentage of the FLP relative to the total area of all oligonucleotide peaks provides an overall measure of the synthesis success. The stepwise coupling efficiency can be calculated using the formula: Stepwise Efficiency = (Percentage of FLP)^(1/(n-1)) where 'n' is the length of the oligonucleotide.[3][4]
-
Protocol for Analysis of Deprotection Kinetics and Side Reactions
Objective: To compare the rate of deprotection and identify any side products for Ac-rC and Bz-rC.
Materials:
-
Synthesized oligonucleotides containing either Ac-rC or Bz-rC
-
Deprotection reagents (e.g., AMA, aqueous ammonia)
-
Heating block or water bath
-
HPLC system with a reverse-phase column
-
Mass spectrometer (optional, for identification of side products)
Methodology:
-
Time-Course Deprotection:
-
Divide the resin-bound oligonucleotide for each cytidine modification into several aliquots.
-
Initiate the deprotection reaction by adding the chosen deprotection reagent (e.g., AMA).
-
At various time points (e.g., 5, 10, 20, 30, 60 minutes), quench the reaction for one aliquot by freezing or neutralization.
-
-
Sample Preparation: For each time point, cleave the oligonucleotide from the support (if not already done by the deprotection reagent) and prepare the sample for analysis.
-
HPLC Analysis: Analyze each sample by HPLC to monitor the disappearance of the protected oligonucleotide and the appearance of the fully deprotected product.
-
Data Analysis: Plot the percentage of deprotected oligonucleotide against time to determine the deprotection kinetics and calculate the half-life for each protecting group.
-
Side Product Analysis: Carefully examine the HPLC chromatograms for the presence of any additional peaks that may indicate side products. For Bz-rC deprotected with AMA, look for a peak corresponding to N4-methylcytidine. Mass spectrometry can be used to confirm the identity of any observed side products.
Visualizations
Oligonucleotide Synthesis Cycle
References
Safety Operating Guide
Proper Disposal of Ac-rC Phosphoramidite: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-rC Phosphoramidite) are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols is critical for mitigating risks to both personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves (such as nitrile rubber with a thickness >0.11 mm and a breakthrough time of >480 minutes), and a laboratory coat.[2][3] Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[4] In case of a spill, absorb the material with an inert substance like vermiculite or dry sand, collect it in a sealed container for disposal, and decontaminate the affected surface.[1]
Key Safety Information Summary:
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[5] |
| Causes skin and eye irritation | Wear protective gloves, clothing, and eye protection. In case of contact, rinse the affected area with water.[1] |
| May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] |
| Combustible | Keep away from heat and open flames. Use appropriate extinguishing media in case of fire.[2][6] |
Disposal Plan: A Step-by-Step Approach
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.[1] Never dispose of phosphoramidite waste directly down the drain.[2][3][4]
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container
-
Stir plate and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood while wearing the appropriate PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts generated during hydrolysis.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-rC Phosphoramidite
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ac-rC Phosphoramidite (N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
This compound is a key reagent in oligonucleotide synthesis. While instrumental in advancing research and drug development, its handling necessitates stringent safety measures due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the mandatory personal protective equipment for all personnel handling this compound. This is based on safety data for structurally similar phosphoramidite reagents.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes | Safety Goggles | Must be chemical splash goggles compliant with OSHA regulations.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves are required to prevent skin contact.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental spills. |
| Respiratory | Respirator (if applicable) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling the powder outside of a fume hood.[1] |
Operational Plan: From Receipt to Reaction
Proper handling of this compound is critical to prevent exposure and maintain its chemical integrity. The following workflow outlines the key steps for safe handling.
Step-by-Step Handling Procedure:
-
Storage: Upon receipt, immediately store the this compound in a freezer at -20°C under an inert atmosphere.[]
-
Preparation: Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
Work Area: All handling of the solid phosphoramidite and its solutions must be conducted in a certified chemical fume hood.[1]
-
Weighing: Carefully weigh the required amount of the off-white to light yellow solid in the fume hood.
-
Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration.
-
Synthesis: The resulting solution is now ready for use in an automated DNA/RNA synthesizer.
Emergency Procedures: Spill and Exposure Response
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]
In case of eye contact: Immediately flush eyes with plenty of water for 10 to 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[1]
In case of inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]
In case of ingestion: Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting. Seek immediate medical attention.[1]
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including a respirator.
-
For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal.
-
For large spills, contain the spill and collect the material for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste (Acetonitrile solutions) | Collect in a designated, sealed, and properly labeled hazardous waste container for flammable organic solvents. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed, and properly labeled hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
